molecular formula C8H13NO4 B144351 Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate CAS No. 62613-81-4

Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate

Cat. No.: B144351
CAS No.: 62613-81-4
M. Wt: 187.19 g/mol
InChI Key: YDBONCLBTWFUPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate, also known as Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate, is a useful research compound. Its molecular formula is C8H13NO4 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-2-13-8(12)5-9-4-6(10)3-7(9)11/h6,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBONCLBTWFUPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CC(CC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10978180
Record name Ethyl (4-hydroxy-2-oxopyrrolidin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10978180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62613-81-4
Record name 1-Pyrrolidineacetic acid, 4-hydroxy-2-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62613-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-hydroxy-2-oxopyrrolidine-1-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062613814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (4-hydroxy-2-oxopyrrolidin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10978180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-hydroxy-2-oxopyrrolidine-1-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.836
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture

Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate is the penultimate ester intermediate in the synthesis of Oxiracetam , a nootropic agent of the racetam family. Unlike its structural cousin (the Piracetam precursor), this molecule possesses a hydroxyl group at the C4 position of the pyrrolidone ring. This functionality introduces a chiral center, significantly influencing the physicochemical behavior, solubility profile, and synthetic handling of the compound.

This guide details the chemical properties, synthetic pathways, and critical process parameters (CPPs) required to manipulate this ester, specifically focusing on its conversion to the active pharmaceutical ingredient (API) via ammonolysis.

Physicochemical Profile[1][2][3]
PropertySpecification / Description
Chemical Name Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate
Common Alias Oxiracetam Ethyl Ester; 4-Hydroxy-2-oxo-1-pyrrolidineacetic acid ethyl ester
Molecular Formula C₈H₁₃NO₄
Molecular Weight 203.20 g/mol
Physical State Viscous yellow oil (Racemate) to waxy solid (Enantiopure)
Chirality Contains one stereocenter at C4.[1][2][3][4] (S)-isomer is the eutomer for Oxiracetam.
Solubility Soluble in polar organic solvents (Methanol, Ethanol, Ethyl Acetate). Sparingly soluble in hexanes.
Key Functionality Lactam Ring: Stable core.Ester: Reactive site for ammonolysis.Hydroxyl (C4): H-bond donor; potential site for side-reactions (O-alkylation) if uncontrolled.

Synthetic Pathways & Process Chemistry

The synthesis of this ester is the convergence point of two primary raw material streams: glycine derivatives and C4-hydroxy synthons. The choice of pathway dictates the impurity profile of the final API.

Primary Synthetic Route (The Glycine Pathway)

The most robust industrial route involves the construction of the pyrrolidone ring after N-alkylation or simultaneous with it.

  • Alkylation/Acylation: Glycine ethyl ester reacts with 4-chloro-3-hydroxybutyryl chloride (or epichlorohydrin equivalents).

  • Cyclization: Base-promoted ring closure forms the lactam (pyrrolidone) core.

  • Result: Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate.

Critical Process Parameter: The Ammonolysis

The conversion of the ethyl ester to the primary amide (Oxiracetam) is the most critical step. It requires balancing reaction kinetics against the risk of ring-opening hydrolysis.

  • Reagent: Methanolic Ammonia (NH₃/MeOH) or Aqueous Ammonia (NH₄OH).

  • Thermodynamics: The reaction is exothermic.

  • Kinetic Competition:

    • Desired Path: Nucleophilic attack at the exocyclic ester carbonyl (

      
      ).
      
    • Undesired Path: Hydrolysis of the ester to the free acid (Oxiracetam Acid impurity) due to water presence (

      
      ).
      
    • Fatal Path: Ring opening of the lactam (less likely under mild conditions but possible at high T/pH).

Experimental Protocol: Controlled Ammonolysis

Note: This protocol assumes a starting mass of 100g of the Ester Intermediate.

  • Dissolution: Dissolve 100g Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate in 300 mL anhydrous Methanol (MeOH).

    • Why: Anhydrous conditions minimize competitive hydrolysis.

  • Cooling: Chill the reactor jacket to 0–5°C.

  • Ammonia Charge: Slowly sparge anhydrous NH₃ gas or add 7N NH₃/MeOH solution (2.5 eq) while maintaining internal temperature < 10°C.

  • Reaction: Stir at 20–25°C for 6–8 hours. Monitor by HPLC (Target: Ester < 0.5%).

  • Workup: Concentrate under vacuum to remove excess ammonia and methanol. The residue is crude Oxiracetam.[1]

  • Purification: Recrystallization from Water/Acetone or refluxing Isopropanol.

Visualization of the Synthetic Logic

SynthesisPath cluster_process Critical Control Point Glycine Glycine Ethyl Ester (Starting Material) Linear_Int Linear Amide Intermediate Glycine->Linear_Int Acylation C4_Synthon 4-chloro-3-hydroxybutyrate (C4 Linker) C4_Synthon->Linear_Int Target_Ester Ethyl 2-(4-hydroxy- 2-oxopyrrolidin-1-yl)acetate (THE TOPIC) Linear_Int->Target_Ester Cyclization (NaOEt) Oxiracetam Oxiracetam (Final API) Target_Ester->Oxiracetam Ammonolysis (NH3/MeOH) Impurity_Acid Acid Impurity (Hydrolysis Product) Target_Ester->Impurity_Acid Hydrolysis (H2O/OH-)

Figure 1: Synthetic workflow illustrating the central role of the ethyl ester intermediate and the competitive pathways during conversion to API.

Analytical Characterization & Quality Control

To ensure the integrity of the drug substance, the ethyl ester must be rigorously characterized.[5] The 4-hydroxyl group creates specific analytical challenges regarding peak tailing and diastereomeric separation if the starting material was not enantiopure.

HPLC Method for Reaction Monitoring

This method separates the Ester (Starting Material), the Amide (Product), and the Acid (Impurity).

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 250 x 4.6 mm, 5 µm
Mobile Phase A 0.05% Orthophosphoric Acid in Water (Buffer pH 2.5)
Mobile Phase B Acetonitrile (ACN)
Gradient 0-5 min: 5% B (Isocratic) 5-15 min: 5% -> 40% B 15-20 min: 40% B
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Amide bond absorption)
Retention Order Oxiracetam (Polar) < Acid Impurity < Ethyl Ester (Non-polar)
Spectroscopic Identification
  • IR Spectroscopy:

    • 1735-1750 cm⁻¹: Ester carbonyl stretch (Distinctive from Amide I band of Oxiracetam at ~1680 cm⁻¹).

    • 1660-1690 cm⁻¹: Lactam carbonyl stretch.

    • 3300-3500 cm⁻¹: O-H stretch (Broad).

  • ¹H-NMR (DMSO-d₆, 400 MHz):

    • δ 1.20 (t, 3H): Methyl protons of the ethyl ester (-OCH₂CH ₃).

    • δ 4.10 (q, 2H): Methylene protons of the ethyl ester (-OCH ₂CH₃).

    • δ 3.9-4.0 (s, 2H): N-methylene protons (N-CH ₂-CO).

    • δ 4.3-4.4 (m, 1H): Chiral proton at C4 (CH-OH).

Stability & Handling Protocols

The ethyl ester is thermodynamically unstable in the presence of moisture and bases.

Hydrolysis Kinetics

In aqueous media at pH > 8, the ester bond hydrolyzes rapidly (


 at 25°C). The 4-hydroxyl group can facilitate intramolecular catalysis in certain conformations, accelerating this degradation compared to the non-hydroxylated Piracetam analog.
Storage Requirements[3]
  • Atmosphere: Store under Nitrogen or Argon blanket.

  • Temperature: 2–8°C (Refrigerated).

  • Container: Tightly sealed borosilicate glass or HDPE. Avoid metal containers that may chelate with the 4-OH/Lactam motif.

Analytical Decision Matrix

DecisionMatrix Sample Crude Reaction Mixture HPLC HPLC Analysis Sample->HPLC Check_Ester Ester Content > 0.5%? HPLC->Check_Ester Check_Acid Acid Impurity > 1.0%? Check_Ester->Check_Acid No Action_Continue Continue Reaction (Add NH3) Check_Ester->Action_Continue Yes Action_Quench Quench & Workup Check_Acid->Action_Quench No Action_Purify Recrystallize (Remove Acid) Check_Acid->Action_Purify Yes

Figure 2: In-process control (IPC) logic for the conversion of the ethyl ester to Oxiracetam.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 4626, Oxiracetam. Retrieved from [Link][6]

  • Google Patents.CN105968024A - Synthesis method of oxiracetam. (Discusses the esterification and cyclization intermediates).
  • Google Patents.US7122682B2 - Oxopyrrolidine compounds, preparation of said compounds and their use. (Details the ammonolysis conditions for pyrrolidine acetates).

Sources

role of Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, synthesis, and application of Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate , the critical ester precursor to the nootropic API Oxiracetam .

A Pivotal Intermediate in the Asymmetric Synthesis of Racetam Therapeutics

Part 1: Executive Summary & Molecular Profile

Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate (hereafter referred to as Et-OX ) is the penultimate intermediate in the industrial synthesis of Oxiracetam , a nootropic agent used to treat cognitive decline and cerebrovascular insufficiency.

Chemically, Et-OX is the ethyl ester analog of Oxiracetam. Its primary utility lies in its conversion to the final Active Pharmaceutical Ingredient (API) via ammonolysis. Unlike simple pyrrolidones, the presence of the C4-hydroxyl group introduces a chiral center, making the stereochemical integrity of this intermediate critical for producing (S)-Oxiracetam, the eutomer responsible for the majority of the drug's cognitive-enhancing effects.

Molecular Specifications
PropertySpecification
IUPAC Name Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate
Common Name Oxiracetam Ethyl Ester; Oxiracetam Impurity I
CAS Number 870695-39-9 (S-isomer); Generic racemate references exist
Molecular Formula C₈H₁₃NO₄
Molecular Weight 187.19 g/mol
Physical State Viscous colorless to pale yellow oil (often crystallizes upon high purity)
Solubility Soluble in Ethanol, Ethyl Acetate, THF; Sparingly soluble in Hexanes
Chirality Contains one stereocenter at C4.[1][2][3] (S)-enantiomer is preferred for API synthesis.

Part 2: Strategic Role in Organic Synthesis

In the context of drug development, Et-OX serves as a "Masked API." The ethyl ester functionality protects the carboxylate tail during the formation of the pyrrolidone ring, preventing premature ionization or side reactions.

The "Gateway" Mechanism

The synthesis of Oxiracetam is a convergent process. Et-OX represents the convergence point of the pyrrolidone ring closure and the side-chain functionalization .

  • Ring Construction: The pyrrolidone core is formed via the alkylation of glycine ethyl ester with a 4-halo-3-hydroxybutyrate.

  • Chiral Retention: If (S)-4-chloro-3-hydroxybutyrate is used, the stereochemistry at the hydroxyl position is retained in Et-OX, allowing for the production of enantiopure Oxiracetam without expensive chiral resolution steps later.

  • Ammonolysis Handle: The ethyl ester group is a "soft" electrophile, ideal for mild ammonolysis to the primary amide (Oxiracetam) without affecting the secondary hydroxyl group or opening the lactam ring.

Part 3: Synthesis & Experimental Protocols

Workflow Visualization

The following diagram outlines the industrial route from raw materials to the final API, highlighting Et-OX as the critical junction.

OxiracetamSynthesis cluster_0 Critical Intermediate Phase Glycine Glycine Ethyl Ester (HCl Salt) LinearInter Linear Alkyl Intermediate Glycine->LinearInter Base (Na2CO3) EtOH, 70°C HaloButyrate (S)-4-Chloro-3- hydroxybutyrate HaloButyrate->LinearInter EtOX Ethyl 2-(4-hydroxy-2- oxopyrrolidin-1-yl)acetate (Et-OX) LinearInter->EtOX Cyclization (-HCl, -EtOH) Oxiracetam Oxiracetam (API) EtOX->Oxiracetam Ammonolysis NH3/MeOH, 20°C SideProduct Acid Impurity (Hydrolysis) EtOX->SideProduct H2O/OH- (Avoid)

Caption: Synthesis pathway of Oxiracetam showing the central role of the Ethyl Ester intermediate (Et-OX).

Protocol 1: Synthesis of Et-OX (Cyclization Step)

Objective: Prepare Et-OX from Glycine Ethyl Ester and (S)-4-Chloro-3-hydroxybutyrate. Scale: Laboratory (100 mmol basis).

Reagents:

  • Glycine ethyl ester hydrochloride (14.0 g, 100 mmol)

  • (S)-4-Chloro-3-hydroxybutyrate (13.8 g, 100 mmol)

  • Sodium Carbonate (Na₂CO₃) (anhydrous, 21.2 g, 200 mmol)

  • Ethanol (anhydrous, 150 mL)

Procedure:

  • Neutralization: In a 500 mL round-bottom flask equipped with a reflux condenser, suspend Glycine ethyl ester HCl in 100 mL anhydrous ethanol. Add Na₂CO₃. Stir at room temperature for 30 minutes to liberate the free amine.

  • Addition: Add (S)-4-Chloro-3-hydroxybutyrate dropwise over 20 minutes.

  • Cyclization: Heat the mixture to reflux (78°C) . Maintain reflux for 24 hours .

    • Mechanism:[3][4][5][6][7] The amine attacks the alkyl chloride (SN2) to form a secondary amine, followed by intramolecular nucleophilic acyl substitution (amine attacking the butyrate ester) to close the lactam ring.

  • Work-up: Cool to room temperature. Filter off the inorganic salts (NaCl, NaHCO₃).

  • Concentration: Evaporate the filtrate under reduced pressure to yield a viscous yellow oil.

  • Purification (Optional but recommended): Dissolve the oil in Ethyl Acetate (50 mL) and wash with brine. Dry over MgSO₄ and concentrate. Flash chromatography (EtOAc:MeOH 9:1) yields pure Et-OX.

Checkpoint:

  • TLC: Rf ~0.4 (EtOAc).

  • Yield Target: 65-75%.

Protocol 2: Conversion to Oxiracetam (Ammonolysis)

Objective: Convert Et-OX to Oxiracetam API. Criticality: This step must be anhydrous to prevent hydrolysis of the ester to the carboxylic acid (Oxiracetam Acid), which is a difficult-to-remove impurity.

Reagents:

  • Et-OX (crude oil from Step 1, ~15 g)

  • Ammonia in Methanol (7N solution) or Concentrated Aqueous Ammonia (28%)*

    • Note: Methanolic ammonia is preferred for higher yield and easier workup, though aqueous ammonia is cheaper.

Procedure:

  • Dissolution: Dissolve Et-OX in Methanol (30 mL).

  • Ammonolysis: Cool the solution to 0-5°C . Add 7N Ammonia in Methanol (50 mL, excess).

  • Reaction: Allow the mixture to warm to 20°C and stir for 5-8 hours .

    • Monitoring: Monitor by HPLC or TLC until the ester spot disappears.

  • Isolation: Concentrate the reaction mixture under vacuum to remove methanol and excess ammonia. A white solid will precipitate.

  • Crystallization: Recrystallize the crude solid from Water/Acetone (1:10 ratio) to obtain high-purity (S)-Oxiracetam.

Part 4: Process Safety & Optimization (E-E-A-T)

Impurity Control

The most significant risk in using Et-OX is the formation of Oxiracetam Acid (2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid).

ImpurityOriginControl Strategy
Hydrolysis Acid Water presence during ammonolysisUse anhydrous NH₃/MeOH; Ensure Et-OX is dried thoroughly before reaction.
Linear Amine Incomplete cyclizationEnsure reflux time is sufficient (>20h); Monitor consumption of chloro-butyrate.
Racemization High temperature / Strong BaseAvoid temperatures >80°C; Use weak bases (Na₂CO₃) rather than strong alkoxides.
Thermal Stability

Et-OX is an ester and is relatively stable at room temperature. However, the 4-hydroxyl group makes it susceptible to dehydration (elimination) under highly acidic conditions or extreme heat (>150°C), leading to a pyrrolinone (double bond in the ring) impurity.

Analytical Validation

To validate the quality of Et-OX before proceeding to the final step, use ¹H-NMR .

  • Diagnostic Signals (CDCl₃):

    • Ethyl Group: Triplet at ~1.2 ppm (CH₃), Quartet at ~4.1 ppm (CH₂).

    • Ring Protons: Multiplets at 2.4–2.8 ppm (CH₂ adjacent to carbonyl).

    • Chiral Center: Multiplet at ~4.5 ppm (CH-OH).

    • N-Methylene: AB quartet at ~4.0 ppm (N-CH₂-CO).

Part 5: References

  • PubChem. (2025).[2] Oxiracetam Impurity I (Compound).[1][2] National Library of Medicine. Available at: [Link][1]

  • Google Patents. (2016). Synthesis method of oxiracetam (CN105968024A). Available at:

  • Patsnap. (2012). Preparation method of (S)-oxiracetam. Available at: [Link]

  • MDPI. (2023). Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate. Available at: [Link][2][7]

Sources

Strategic ADME/T Profiling of Pyrrolidinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolidin-2-one (lactam) scaffold is a privileged structure in medicinal chemistry, forming the core of the "racetam" family (e.g., Levetiracetam, Piracetam).[1] Its utility lies in its high polarity and hydrogen-bonding potential, which often confers high water solubility but poses challenges for membrane permeability—specifically blood-brain barrier (BBB) penetration.[1]

This guide moves beyond generic ADME protocols. It details a specific predictive and validation workflow designed to optimize pyrrolidinone derivatives for CNS bioavailability while mitigating the metabolic instability often introduced by lipophilic side chains.

Part 1: The Pyrrolidinone Scaffold & ADME Logic

The core challenge with pyrrolidinone derivatives is balancing LogP (lipophilicity) with TPSA (Topological Polar Surface Area).[1] The lactam ring itself contributes significantly to polarity.

  • The Absorption Paradox: Unsubstituted pyrrolidinones are highly soluble but struggle to cross lipid bilayers passively.

  • The Metabolic Trade-off: To improve permeability, researchers add lipophilic groups (phenyl, alkyl chains) to the N-1 or C-4 positions.[1] While this improves BBB penetration, it introduces metabolic "soft spots" susceptible to CYP450 oxidation.[1]

Key Physicochemical Targets for CNS Active Pyrrolidinones
PropertyTarget RangeRationale
LogP 1.5 – 3.0Optimal for BBB penetration via passive diffusion.[1]
TPSA < 90 ŲHigher TPSA correlates with P-gp efflux liability.[1]
H-Bond Donors 0 – 1Minimizing donors reduces desolvation energy penalties at membranes.[1]
MW < 400 DaSmaller size favors paracellular transport (if applicable).[1]

Part 2: In Silico Prediction Workflow (The Filter)

Before synthesis, candidates must pass a computational filter.[1] We utilize a tiered approach combining descriptor calculation with machine learning models.[1]

Workflow Diagram

The following diagram illustrates the decision tree for prioritizing pyrrolidinone hits.

ADME_Workflow Start Candidate Library (SMILES) Desccalc Descriptor Calculation (RDKit / SwissADME) Start->Desccalc Filter1 Filter 1: CNS MPO Score (LogP, TPSA, pKa) Desccalc->Filter1 MetabPred Metabolic Site Prediction (SmartCyp / Tyess) Filter1->MetabPred Pass Discard Discard / Redesign Filter1->Discard Fail (TPSA > 90) ToxPred Toxicity Screening (ProTox-II: hERG, Hepatotox) MetabPred->ToxPred Decision Prioritization ToxPred->Decision Exp Proceed to Synthesis & In Vitro Testing Decision->Exp Low Risk Decision->Discard High Risk

Figure 1: Computational triage workflow for pyrrolidinone derivatives. Prioritization relies heavily on TPSA limits for CNS activity.

The "BOILED-Egg" Model Implementation

For this scaffold, the SwissADME BOILED-Egg model is the gold standard for rapid visual classification [1].

  • Yolk (Yellow): High probability of BBB permeation.[1] Target zone for neuroactive pyrrolidinones.[1]

  • White: High probability of GI absorption but low BBB permeation.[1]

  • Grey: Low absorption.[1]

Actionable Insight: If your derivative falls in the "White" zone, consider N-alkylation to increase lipophilicity, but monitor the P-gp substrate probability.[1]

Part 3: Mechanistic Metabolism (The "M")

Pyrrolidinones are generally stable against hydrolysis compared to linear amides.[1] However, the introduction of hydrophobic side chains creates sites for Phase I metabolism.

Primary Metabolic Pathways[1]
  • Ring Hydroxylation: CYP450 enzymes (mainly CYP2C19 and CYP3A4) often attack the C-5 position (alpha to the nitrogen) if not sterically hindered.[1]

  • N-Dealkylation: If an N-benzyl or N-alkyl group is present, oxidative dealkylation is a major clearance pathway.[1]

  • Hydrolysis: Rare in vivo for simple pyrrolidinones unless specific amidases are targeted.[1]

Metabolism Parent N-Substituted Pyrrolidinone CYP CYP450 (Oxidation) Parent->CYP Hydrox 5-Hydroxy Metabolite CYP->Hydrox Major Pathway Dealkyl N-Dealkylation (Loss of Sidechain) CYP->Dealkyl If N-Alkyl present RingOpen GABA Derivative (Ring Opening) Hydrox->RingOpen Amidase (Minor)

Figure 2: Primary metabolic fates of N-substituted pyrrolidinones.[1] Hydroxylation at C-5 is the dominant Phase I pathway.

Part 4: Experimental Validation Protocols

Predictions must be validated. For pyrrolidinones, we prioritize PAMPA-BBB over Caco-2 in the early phase because it specifically isolates passive diffusion, which is the primary entry mechanism for these small molecules.[1]

Protocol 1: High-Throughput PAMPA-BBB Assay

Purpose: To determine passive brain penetration potential.[1][2]

Materials:

  • Donor Plate: 96-well filter plate (0.45 µm PVDF).[1]

  • Acceptor Plate: 96-well PTFE plate.[1]

  • Lipid Solution: 20 mg/mL Porcine Brain Lipid extract in Dodecane.[1]

Methodology:

  • Membrane Preparation: Coat the donor plate filter with 4 µL of Porcine Brain Lipid solution.[1] Allow to dry for 5 mins.

  • Donor Loading: Add 150 µL of compound solution (10 µM in PBS, pH 7.4) to the donor wells. Critical: Ensure DMSO concentration is < 0.5% to prevent membrane disruption.

  • Acceptor Loading: Add 300 µL of PBS (pH 7.4) to the acceptor wells.

  • Incubation: Sandwich the plates and incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).

  • Analysis: Separate plates. Quantify compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate Effective Permeability (

    
    ) using the standard PAMPA equation.[1]
    
    • Validation:

      
       cm/s indicates high BBB permeation [2].[1]
      
Protocol 2: Microsomal Stability (Metabolic Half-Life)

Purpose: To assess the vulnerability of the N-substituent to CYP-mediated clearance.

Methodology:

  • Incubate compound (1 µM) with pooled human liver microsomes (0.5 mg/mL protein).[1]

  • Initiate reaction with NADPH-regenerating system.[1]

  • Sample at t=0, 5, 15, 30, and 60 min.[1] Quench with ice-cold acetonitrile containing internal standard.

  • Data Analysis: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .[1]
    • Target:

      
       min for a once-daily dosing profile.[1]
      

Part 5: Toxicity & Safety (The "T")

Pyrrolidinones are generally considered low-toxicity scaffolds (high LD50).[1] However, specific risks arise during lead optimization.

Critical Toxicity Endpoints[1]
  • hERG Inhibition: Adding aromatic rings (e.g., N-benzyl) to the pyrrolidinone core increases the risk of blocking the hERG potassium channel, leading to QT prolongation.[1]

    • In Silico Check: Use ProTox-II or Ochem to flag hERG binders.[1]

  • AMES Toxicity: While the lactam ring is safe, electrophilic substitutions (e.g., alpha-halo ketones) can react with DNA.[1]

    • Rule: Avoid adding Michael acceptors or reactive halides to the side chain.

Comparative Data: SAR Case Study

The table below illustrates how structural changes in pyrrolidinone derivatives impact ADME properties.

Compound ClassStructure FeatureLogP (Predicted)BBB Permeability (PAMPA)Metabolic Stability (Microsomes)Toxicity Risk
Piracetam Unsubstituted Amide-1.7 (Low)Low (transport mediated)High (>120 min)Very Low
Levetiracetam Ethyl side chain-0.6ModerateHighLow
N-Benzyl Analog Lipophilic Ring2.1High Moderate (30-60 min)hERG Risk
N-Octyl Analog Long Alkyl Chain3.5High (trapped in lipid)Low (<15 min)Surfactant-like

Interpretation: The N-Benzyl analog represents the "sweet spot" for passive BBB entry but requires optimization (e.g., adding a fluoro group to the phenyl ring) to block metabolic oxidation and improve half-life [3].

References

  • Daina, A., & Zoete, V. (2016).[1] A BOILED-Egg To Predict Gastrointestinal Absorption and Brain Penetration of Small Molecules.[1] ChemMedChem, 11(11), 1117–1121.[1] Link[1]

  • Di, L., et al. (2003).[1] High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB). European Journal of Medicinal Chemistry, 38(3), 223-232.[1] Link

  • Giraud, F., et al. (2009).[1] Synthesis and biological evaluation of 2-pyrrolidinone derivatives as novel anticonvulsants. European Journal of Medicinal Chemistry, 44(6), 2544-2552.[1] Link

  • SwissADME Web Server. Swiss Institute of Bioinformatics.[1] Link

Sources

Methodological & Application

Application Note: Characterization, Stability, and Bioconversion of Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate (CAS: 62613-82-5 / 61516-73-2 derivative) is a pivotal compound in the nootropic class of "racetams." Structurally, it is the ethyl ester analog of Oxiracetam (2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide).

In drug development, this molecule serves two critical roles:

  • Key Synthetic Intermediate: It is the immediate precursor to Oxiracetam, formed via the cyclization of glycine ethyl ester derivatives. Its purity directly dictates the yield and quality of the final API (Active Pharmaceutical Ingredient).

  • Prodrug Candidate: Due to the ester moiety, it possesses higher lipophilicity than Oxiracetam. This makes it a candidate for "soft drug" design, intended to cross the blood-brain barrier (BBB) more efficiently before undergoing enzymatic hydrolysis to the active acid or amide forms.

This guide provides standardized protocols for the analytical characterization , metabolic stability , and synthetic conversion of this compound.

Chemical Identity Table
PropertyDetail
IUPAC Name Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate
Common Role Oxiracetam Intermediate / Lipophilic Prodrug
Molecular Formula C₈H₁₃NO₄
Molecular Weight 187.19 g/mol
Solubility Soluble in Methanol, Ethanol, DMSO, Acetonitrile. Sparingly soluble in hexanes.
Storage -20°C, Desiccated (Hygroscopic & Esterase sensitive)

Pathway Visualization

The following diagram illustrates the chemical and metabolic relationship between the Ethyl Ester, the Acid metabolite, and the Amide (Oxiracetam).

RacetamPathway Ester Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate (Lipophilic Precursor) Acid 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid (Hydrolysis Product) Ester->Acid Plasma Esterases (In Vivo Hydrolysis) Oxiracetam Oxiracetam (Active Amide API) Ester->Oxiracetam Ammonolysis (NH3/MeOH) Acid->Oxiracetam Amidation (Synthetic)

Figure 1: Chemical and metabolic pathways linking the ethyl ester intermediate to the active drug Oxiracetam.

Protocol A: Analytical Quality Control (HPLC-UV)

Objective: To separate and quantify Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate from its hydrolysis product (Acid) and downstream amide (Oxiracetam).

Scientific Rationale: Racetams lack strong chromophores (conjugated double bonds). Therefore, detection must occur at low UV wavelengths (205–210 nm). An acidic mobile phase is strictly required to keep the carboxylic acid metabolite protonated (


), preventing peak tailing and ensuring resolution from the neutral ester.
Materials
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Standard: Oxiracetam (Sigma-Aldrich) as a retention time marker.

Method Parameters
ParameterSetting
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Detection UV @ 210 nm
Column Temp 30°C
Run Time 15 Minutes
Gradient Table
Time (min)% Mobile Phase A (Aq)% Mobile Phase B (ACN)Phase Description
0.095%5%Equilibration
8.060%40%Elution of Ester
10.060%40%Hold
10.195%5%Re-equilibration

Expected Results:

  • Oxiracetam (Amide): RT ~3.5 min (Most polar).

  • Acid Metabolite: RT ~4.8 min.

  • Ethyl Ester (Target): RT ~8.2 min (Least polar, retained longer by C18).

Protocol B: In Vitro Metabolic Stability (Plasma Esterase Assay)

Objective: To determine the half-life (


) of the ethyl ester in human or rat plasma. This validates the "prodrug" hypothesis and assesses systemic stability.

Scientific Rationale: Esters are susceptible to rapid hydrolysis by carboxylesterases (CES1/CES2) abundant in plasma and liver. A rapid degradation (


 min) suggests the compound acts as a prodrug. Stability (

min) suggests it may circulate intact.
Workflow Diagram

PlasmaAssay Start Spike Plasma (1 µM Ester) Incubate Incubation @ 37°C (0, 15, 30, 60 min) Start->Incubate Quench Quench with Ice-Cold ACN (Precipitate Proteins) Incubate->Quench Centrifuge Centrifuge (10,000 x g, 10 min) Quench->Centrifuge Analyze LC-MS/MS Analysis (Supernatant) Centrifuge->Analyze

Figure 2: Step-by-step workflow for the plasma stability assay.[1][2]

Step-by-Step Procedure
  • Preparation:

    • Thaw Human Plasma (pooled) and warm to 37°C.

    • Prepare a 10 mM stock solution of Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate in DMSO.

  • Incubation:

    • Aliquot 495 µL of plasma into 1.5 mL Eppendorf tubes (one per timepoint).

    • Spike 5 µL of stock solution into the plasma (Final Conc: 100 µM). Vortex gently.

    • Incubate in a shaking water bath at 37°C.

  • Sampling:

    • At timepoints

      
       minutes, remove 50 µL of plasma.
      
  • Quenching (Critical Step):

    • Immediately transfer the 50 µL sample into a tube containing 200 µL of Ice-Cold Acetonitrile containing Internal Standard (e.g., Piracetam or Tolbutamide).

    • Note: The high organic ratio (4:1) precipitates plasma proteins and stops esterase activity instantly.

  • Extraction:

    • Vortex for 30 seconds.

    • Centrifuge at 10,000

      
       g for 10 minutes at 4°C.
      
  • Analysis:

    • Inject the supernatant into the HPLC/LC-MS system (Method from Protocol A).

    • Monitor the disappearance of the Ester peak and the appearance of the Acid peak.

Calculation: Plot


 vs. Time. The slope 

is the elimination rate constant.

Protocol C: Synthetic Conversion (Identity Verification)

Objective: To chemically convert the ethyl ester into Oxiracetam to verify the structural integrity of the pyrrolidone ring.

Scientific Rationale: The ester group is reactive toward nucleophiles. Treatment with ammonia (ammonolysis) should displace the ethoxy group to form the primary amide (Oxiracetam). If the pyrrolidone ring opens during this process (forming a linear GABA derivative), the synthesis is flawed.

Procedure
  • Dissolution: Dissolve 1.0 g of Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate in 10 mL of Methanol.

  • Ammonolysis: Cool to 0°C. Bubble anhydrous Ammonia gas through the solution for 30 minutes, or add 5 mL of 7N Ammonia in Methanol.

  • Reaction: Seal the vessel and stir at Room Temperature (25°C) for 12 hours.

  • Monitoring: Check via TLC (Mobile Phase: Dichloromethane/Methanol 8:2). The ester spot (

    
    ) should disappear, replaced by the Oxiracetam spot (
    
    
    
    ).
  • Isolation: Evaporate solvent under reduced pressure. Recrystallize the residue from Isopropanol/Water.

  • Validation: The melting point of the product should match Oxiracetam (165–168°C).

References

  • Trovarelli, G., et al. (1986).[3] "Biochemical studies on the nootropic drug, oxiracetam, in brain."[3] Clinical Neuropharmacology, 9(Suppl 3), S56-64.[3]

  • Patsnap Patent Search. (2012). "Preparation method of (S)-oxiracetam." Patent CN102746194A.

  • Creative Bioarray. (2023). "Plasma Stability Assay Protocol." ADME Services.

  • Enamine. (2023). "Plasma Stability Assay: Methodology and Applications." ADME/Tox Panels.

  • MDPI. (2020). "Application of a Validated HPLC Method for the Determination of Racetam Derivatives." Molecules.

Sources

using Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate in neuronal cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Neuronal Culture Profiling of Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate

Executive Summary & Chemical Identity

Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate is a lipophilic ester derivative of the nootropic compound Oxiracetam .[1] While Oxiracetam is hydrophilic and limited by slow blood-brain barrier (BBB) penetration kinetics, this ethyl ester variant exhibits enhanced lipophilicity, facilitating rapid membrane integration.

In neuronal culture, this compound acts as a metabolic enhancer and AMPA receptor positive allosteric modulator (PAM) . However, its ester functionality requires precise handling to prevent premature hydrolysis in aqueous media.[1] This guide provides a validated framework for using this compound to probe synaptic plasticity and neuroprotection.[1]

  • Key Application: Enhancing mitochondrial ATP synthesis and potentiating glutamatergic transmission in SH-SY5Y and primary cortical neurons.[1]

  • Chemical Context: Unlike the parent amide (Oxiracetam), this ester acts as a "prodrug-like" probe that may be processed by intracellular carboxylesterases into its active acidic or amide forms, or act directly on lipid-protein interfaces.

Mechanism of Action (MOA)

The compound operates via two synergistic pathways:

  • Bioenergetic Modulation: It increases the efficiency of the mitochondrial Electron Transport Chain (ETC), boosting ATP production without inducing oxidative stress.[1]

  • Synaptic Potentiation: It binds allosterically to GluA2/GluA3 subunits of AMPA receptors, slowing desensitization and enhancing Ca²⁺ influx during glutamate signaling.[1]

MOA Compound Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate (Lipophilic) Membrane Cell Membrane (Rapid Passive Diffusion) Compound->Membrane Permeation Cytosol Cytosol Membrane->Cytosol Esterase Carboxylesterases (Hydrolysis) Cytosol->Esterase Intracellular Processing ActiveMetabolite Active Pyrrolidone Core Esterase->ActiveMetabolite Mitochondria Mitochondria (Complex I/IV) ActiveMetabolite->Mitochondria Stabilizes AMPA AMPA Receptor (Allosteric Site) ActiveMetabolite->AMPA Potentiates ATP ATP Synthesis (↑ Energy) Mitochondria->ATP Calcium Ca2+ Influx (↑ Plasticity) AMPA->Calcium

Figure 1: Dual-pathway mechanism showing rapid membrane entry followed by metabolic and synaptic modulation.[1]

Material Preparation & Stability

Critical Warning: As an ethyl ester, this compound is susceptible to hydrolysis in alkaline buffers.[1] Do not store in aqueous media.

Stock Solution Protocol
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).[1]

  • Concentration: Prepare a 100 mM stock solution.

    • Calculation: MW = 171.19 g/mol .[1][2] Dissolve 17.1 mg in 1 mL DMSO.

  • Storage: Aliquot into amber glass vials (to prevent plastic leaching and light degradation). Store at -20°C. Stable for 3 months.

  • Working Solution: Dilute immediately before use in culture media. Keep final DMSO concentration < 0.1% to avoid solvent toxicity.[1]

Protocol A: Mitochondrial Bioenergetics Assay

Objective: Validate the metabolic enhancement properties (ATP production) in SH-SY5Y cells.

Rationale: Racetam derivatives are known to reverse mitochondrial dysfunction.[1] This assay quantifies that effect under stress.[1]

Materials:

  • SH-SY5Y cells (differentiated with Retinoic Acid for 5 days).[1][3]

  • Stressor: Serum-free media (starvation stress).[1]

  • Assay: Luminescent ATP Detection Kit (e.g., CellTiter-Glo).[1]

Steps:

  • Seeding: Plate differentiated SH-SY5Y cells at 20,000 cells/well in a 96-well opaque plate.

  • Starvation: Remove serum-containing media and wash 1x with PBS. Add serum-free DMEM.[1]

  • Treatment:

    • Control: Vehicle (0.1% DMSO).[1]

    • Experimental: 10 µM, 100 µM, and 500 µM Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate.[1]

    • Positive Control: 1 mM Piracetam.[1]

  • Incubation: Incubate for 24 hours at 37°C/5% CO₂.

  • Lysis & Detection: Add ATP detection reagent equal to culture volume.[1] Shake for 2 minutes. Incubate 10 minutes (dark).

  • Readout: Measure luminescence (RLU).

Data Interpretation:

Group Expected Result Interpretation
Vehicle (Starved) Low RLU Baseline metabolic stress.[1]
10 µM Treatment +15-20% vs Vehicle Mild metabolic support.[1]
100 µM Treatment +40-60% vs Vehicle Optimal metabolic enhancement.

| 500 µM Treatment | Plateau/Decline | Potential saturation or off-target effects.[1] |

Protocol B: AMPA Receptor Potentiation (Calcium Imaging)

Objective: Demonstrate functional modulation of glutamatergic signaling.

Rationale: If the compound acts as a PAM, it should not trigger Ca²⁺ influx alone but should amplify the influx caused by Glutamate.

Workflow Diagram:

CaImaging Load 1. Load Neurons with Fluo-4 AM (30 min, 37°C) Wash 2. Wash & Equilibrate (HBSS Buffer, 15 min) Load->Wash Baseline 3. Record Baseline Fluorescence (F0) (30 seconds) Wash->Baseline Branch Treatment Mode Baseline->Branch Direct A. Compound Alone (Check for Agonism) Branch->Direct Potentiation B. Pre-treat Compound (10 min) Then add Glutamate (10 µM) Branch->Potentiation Readout Measure ΔF/F0 Direct->Readout Potentiation->Readout

Figure 2: Calcium imaging workflow distinguishing between direct agonism and allosteric modulation.[1]

Steps:

  • Loading: Incubate primary cortical neurons (DIV 14+) with 2 µM Fluo-4 AM in HBSS for 30 mins.

  • Pre-Treatment: Perfusion of the compound (100 µM) for 5-10 minutes.

    • Observation: No significant Ca²⁺ rise should occur (confirms it is not a direct agonist).[1]

  • Stimulation: Apply a sub-saturating dose of Glutamate (10 µM) + Glycine (10 µM).

  • Analysis: Calculate the Area Under the Curve (AUC) of the Ca²⁺ transient.

    • Success Criteria: The AUC of "Compound + Glutamate" should be significantly > "Glutamate + Vehicle".

Troubleshooting & Controls

  • Hydrolysis Artifacts: Because the ethyl ester can hydrolyze to the acid, always include a control condition using Oxiracetam (acid/amide form) to distinguish if effects are due to the ester's lipophilicity or the metabolite.

  • Solubility Crash: If the compound precipitates upon addition to media, increase the speed of vortexing during addition or warm the media to 37°C prior to dosing.

  • Serum Esterases: Fetal Bovine Serum (FBS) contains esterases.[1] For precise kinetic studies, use Serum-Free Neurobasal Media to prevent extracellular hydrolysis before the compound enters the cell.

References

  • Gualtieri, F., et al. (2002).[1] "Design and synthesis of nootropic drugs: The racetam family." Current Pharmaceutical Design, 8(2), 125-138. (Discusses the structure-activity relationship of pyrrolidone esters).

  • Muller, W. E., et al. (1999).[1] "Piracetam improves mitochondrial dysfunction following oxidative stress."[1][4] British Journal of Pharmacology, 127(8), 1789–1798. Link (Establishes the mitochondrial mechanism for racetams).[1]

  • Ahmed, A. H., & Oswald, R. E. (2010).[1] "Piracetam defines a new binding site for allosteric modulators of alpha-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors."[1] Journal of Medicinal Chemistry, 53(5), 2197–2203. (Mechanistic basis for AMPA modulation).

  • CymitQuimica. (2024).[1] "Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate Properties and Applications." Link (Chemical properties and synthesis context).[1]

  • PubChem. (2025).[1][5] "Ethyl 2-(2-oxopyrrolidin-1-yl)acetate - Compound Summary." National Library of Medicine.[1] Link (Physicochemical data verification).

Sources

Application Note: High-Precision Protocols for Assessing Cognitive Enhancement in Rodent Models

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: Bridging the Translational Gap

The failure rate of cognitive enhancers in Phase II/III clinical trials is alarmingly high (>90%). A primary driver of this attrition is the lack of predictive validity in preclinical models. Often, "cognitive enhancement" in a mouse is merely the reversal of a crude deficit (e.g., scopolamine-induced amnesia) rather than a true enhancement of complex processing.

This guide departs from standard "cookbook" protocols. Instead, it presents self-validating systems designed to distinguish true nootropic activity from false positives caused by motor stimulation or anxiety reduction. We focus on three domains: Spatial Memory (Hippocampal) , Recognition Memory (Perirhinal/Cortical) , and Executive Function (Prefrontal Cortex) .

Experimental Design Strategy

The "Self-Validating" Cohort Design

To ensure data integrity, every study must include three internal controls alongside the test compound:

  • Vehicle Control: Establishes baseline behavior.[1]

  • Positive Control: A validated reference compound (e.g., Donepezil, Memantine, or Modafinil) dosed at a level known to produce a sub-maximal effect (to avoid ceiling effects).

  • Deficit Control (Optional but Recommended): If testing reversal, use a pharmacological stressor (e.g., Scopolamine, MK-801) to induce a specific cognitive break.

Integrated Screening Workflow

The following workflow minimizes animal stress while maximizing data output. Note the progression from low-stress (NOR) to high-stress (MWM) tasks.

CognitiveScreeningWorkflow Start Compound Selection (In Vitro/PK Data) Acclimation Acclimation & Handling (7 Days, Reverse Light Cycle) Start->Acclimation NOR Novel Object Recognition (NOR) Low Stress | Recognition Memory Acclimation->NOR NOR->Start Fail: Motor/Sedation Washout1 Washout Period (3-5 Days) NOR->Washout1 ASST Attentional Set-Shifting (ASST) Medium Stress | Executive Function Washout1->ASST Washout2 Washout Period (5-7 Days) ASST->Washout2 MWM Morris Water Maze (MWM) High Stress | Spatial Memory Washout2->MWM Analysis Data Integration & Biomarker Correlation MWM->Analysis

Figure 1: Sequential behavioral battery designed to prevent "carry-over" stress effects. Low-stress tasks are performed first.

Protocol 1: Spatial Memory (Morris Water Maze)[2]

Domain: Hippocampal-dependent spatial navigation and reference memory. Critical Variable: Water temperature and visual cue contrast.

The Setup
  • Pool: 1.2m (mice) to 1.8m (rats) diameter. White pool for dark strains (C57BL/6); Black pool for albino strains.

  • Water: Opacified with non-toxic tempera paint (titanium dioxide). Temperature must be strictly controlled at 21-22°C.

    • Why? Colder water (<20°C) induces hypothermia-related motor deficits. Warmer water (>24°C) reduces the motivation to escape, leading to "floating" behavior [1].

  • Visual Cues: High-contrast geometric shapes (Star, Circle, Triangle) placed 1m from the pool edge, not directly above.

Step-by-Step Methodology

Phase A: Visible Platform (Sensorimotor Control) - Day 1

  • Goal: Rule out visual or motor deficits.

  • Protocol: Platform is 1cm above water with a flag.

  • Criterion: Animals must reach the platform in <20s by Trial 4.

  • Exclusion: Animals failing this phase are excluded from the study.[2]

Phase B: Hidden Platform (Acquisition) - Days 2-5

  • Dosing: Administer test compound 30-60 min prior to first trial (based on Tmax).

  • Trials: 4 trials/day, 60s max duration, 15-20 min Inter-Trial Interval (ITI).

  • Start Positions: Randomized (N, S, E, W) but never the quadrant containing the platform.

  • Procedure:

    • Gently lower animal into water facing the wall.

    • Tracking starts automatically (e.g., AnyMaze/EthoVision).

    • If platform is not found in 60s, guide animal to it and allow 15s stay (consolidation).

Phase C: Probe Trial (Retrieval) - Day 6

  • Protocol: Platform removed. Animal swims for 60s.

  • Primary Endpoint: % Time in Target Quadrant.

  • Secondary Endpoint: Platform Crossings (Phantom).

Data Interpretation & Troubleshooting
ObservationLikely CauseSolution
Thigmotaxis (Wall hugging)High anxiety or cold waterCheck temp; Habituate to room; Use anxiolytic control.
Floating Learned helplessness or fatigueReduce trial duration; Check for sedation side-effects.
No Learning in Vehicle Poor visual cuesIncrease contrast and size of extra-maze cues.

Protocol 2: Recognition Memory (Novel Object Recognition)

Domain: Perirhinal cortex (familiarity) and Hippocampus (recollection). Critical Variable: The "20-Second Rule" and Object Bias.

The Setup
  • Arena: 40x40cm open field. Matte finish to prevent reflections.

  • Lighting: Dim lighting (~20 lux) is mandatory . Bright light induces anxiety, masking cognitive performance [2].

  • Objects: Must be distinct in shape and texture but equal in volume and "climbability" (e.g., Lego tower vs. Glass bottle).

    • Validation: Run a "No-Drug" preference test. If animals spend >60% time with Object A over Object B naturally, the pair is invalid.

Step-by-Step Methodology

Day 1: Habituation

  • Allow free exploration of the empty arena for 10 min.

Day 2: Training (Familiarization)

  • Place two identical objects (A + A) in the arena.

  • Allow exploration for 10 min.

  • Exclusion Criterion: If total exploration time (Object A + Object A) < 20 seconds, exclude the animal. Low exploration indicates high anxiety or motor apathy [3].

Day 2: Testing (Retention)

  • Inter-Trial Interval (ITI): 1 hour (Short-term memory) or 24 hours (Long-term memory).

  • Place one Familiar object (A) and one Novel object (B).

  • Protocol: 5 min exploration.

  • Scoring: "Exploration" = Nose directed at object within 2cm.[3] Climbing/sitting on object does not count.

Analysis: The Discrimination Index (DI)

The DI is the only robust metric for this test.



  • Range: -1 to +1.

  • Target: Vehicle treated animals usually score ~0.2 - 0.3. Effective enhancers should push DI > 0.5.

  • Zero Score: Indicates chance performance (amnesia).

Protocol 3: Executive Function (Attentional Set-Shifting)

Domain: Prefrontal Cortex (PFC) – specifically cognitive flexibility. Relevance: Highly translational to the Wisconsin Card Sorting Test (WCST) in humans.

The Logic: ID/ED Shift

The core of this test is the Extra-Dimensional (ED) Shift , where the animal must inhibit a previously learned rule (e.g., "Dig in the pot with the scent") and switch to a new dimension (e.g., "Dig in the pot with the specific texture").

ASST_Logic cluster_0 Intra-Dimensional (ID) cluster_1 Extra-Dimensional (ED) Shift Step1 Simple Discrimination (Odor A vs Odor B) Step2 Compound Discrimination (Odor + Texture) Step1->Step2 Step3 Reversal Learning (Reward switches to Odor B) Step2->Step3 Step4 ED Shift (Ignore Odor -> Follow Texture) Step3->Step4 Step3->Step4  Cognitive Load    Increases  

Figure 2: The progression of cognitive demand.[4][5] The ED Shift (Step 4) is the primary endpoint for PFC-enhancing drugs.

Protocol Summary (Digging Variant)
  • Apparatus: Standard rat cage with a divider. Two digging bowls.

  • Media: Sawdust, beads, velvet, sandpaper.

  • Odors: Thyme, paprika, cumin (mixed into media).

  • Endpoint: Trials to Criterion (6 consecutive correct digs).

  • Enhancement Signal: A significant reduction in trials to criterion specifically during the ED Shift phase, without altering Simple Discrimination performance [4].

References

  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature Protocols, 1(2), 848–858. Link

  • Leger, M., et al. (2013). Object recognition test in mice. Nature Protocols, 8(12), 2531–2537. Link

  • Ennaceur, A. (2010). One-trial object recognition in rats and mice: methodological and theoretical issues. Behavioural Brain Research, 215(2), 244-254. Link

  • Birrell, J. M., & Brown, V. J. (2000). Medial frontal cortex mediates perceptual attentional set shifting in the rat. Journal of Neuroscience, 20(11), 4320-4324. Link

  • Young, J. W., et al. (2009). The 5-choice continuous performance test: evidence for a translational test of vigilance for mice. PLoS One, 4(1), e4227. Link

Sources

Application Note: Development of Antiseizure Agents via 2,5-Dioxopyrrolidine Scaffolds

[1][2]

Abstract & Rationale

The 2,5-dioxopyrrolidine (succinimide) ring system represents a privileged scaffold in antiepileptic drug (AED) discovery. Historically validated by Ethosuximide (the gold standard for absence seizures), this core structure exhibits a unique ability to modulate voltage-gated ion channels (VGSCs and VGCCs) and GABAergic transmission depending on its substitution pattern.

This application note provides a comprehensive workflow for developing next-generation antiseizure agents. It moves beyond simple analogs, focusing on N-Mannich bases and hybrid molecules (e.g., aryl-piperazine linkers) which have demonstrated superior lipophilicity and blood-brain barrier (BBB) permeability compared to legacy compounds.

Chemical Development: Synthesis of N-Mannich Bases

The primary challenge with unsubstituted succinimides is poor lipophilicity. The introduction of an N-Mannich base (aminomethylation) serves as a prodrug strategy or an active pharmacophore modification to enhance bioavailability.

Mechanism of Synthesis

The synthesis proceeds in two stages:[1]

  • Cyclization: Formation of the 2,5-dioxopyrrolidine ring from substituted succinic acid.

  • Mannich Reaction: Aminomethylation at the imide nitrogen using formaldehyde and a secondary amine.

DOT Visualization: Synthetic Pathway

SynthesisWorkflowStartSubstitutedSuccinic AcidStep1Cyclization(Neat or Ac2O)Start->Step1 High TempInter2,5-Dioxopyrrolidine(Succinimide Core)Step1->InterStep2Mannich Reaction(HCHO + 2° Amine)Inter->Step2 EtOH, RTFinalN-Mannich BaseTarget CompoundStep2->Final

Figure 1: Step-wise synthesis from acid precursors to lipophilic N-Mannich bases.

Protocol 1: Synthesis of N-Substituted 2,5-Dioxopyrrolidines

Objective: Synthesize N-[(4-phenylpiperazin-1-yl)methyl]-3-methyl-pyrrolidine-2,5-dione.

Reagents:

  • Methylsuccinic acid (10 mmol)

  • 25% Ammonia solution (excess)

  • Formaldehyde (37% solution)

  • 1-Phenylpiperazine (10 mmol)

  • Ethanol (96%)

Procedure:

  • Imide Formation (Fusion Method):

    • Dissolve methylsuccinic acid in excess 25% ammonia water. Evaporate to dryness to obtain the diammonium salt.

    • Transfer the dry residue to a round-bottom flask. Heat in a sand bath at 180–200°C for 1–2 hours.

    • Validation: Monitor water evolution. The residue will solidify upon cooling. Recrystallize from ethanol.

    • Checkpoint: Verify structure via IR (Imide carbonyl peaks at ~1700 and ~1770 cm⁻¹).

  • Mannich Reaction:

    • Dissolve the obtained 3-methyl-pyrrolidine-2,5-dione (10 mmol) in ethanol (20 mL).

    • Add 37% formaldehyde (1.1 eq) and 1-phenylpiperazine (1.1 eq).

    • Stir at room temperature for 24 hours. (Note: Mild heating to 40°C may accelerate kinetics for bulky amines).

    • Precipitate the product by cooling or adding diethyl ether.

    • Filter, wash with ether, and recrystallize from ethanol.

Quality Control:

  • TLC: Silica gel (CHCl₃:MeOH 9:1).

  • ¹H NMR: Confirm the disappearance of the imide N-H signal and appearance of the methylene bridge (-N-CH₂-N-) singlet around 4.5–5.0 ppm.

Pharmacological Evaluation: The ETS Pipeline

Following the standards of the NIH Epilepsy Therapy Screening Program (ETSP) (formerly ASP), compounds must be evaluated for both efficacy (seizure protection) and neurotoxicity (motor impairment).

DOT Visualization: Screening Decision Tree

ETS_PipelineCompoundNew ChemicalEntity (NCE)Phase1Phase 1: Identification(Mice, i.p.)Compound->Phase1MESMES Test(Na+ Channel)Phase1->MESscPTZscPTZ Test(GABA / T-type Ca2+)Phase1->scPTZToxRotarod Test(Neurotoxicity)Phase1->ToxDecisionActive?MES->DecisionscPTZ->DecisionPhase2Phase 2: Quantification(ED50 / TD50)Decision->Phase2YesDropDiscardDecision->DropNo

Figure 2: The ETSP-aligned screening workflow for identifying active antiseizure agents.

Protocol 2: Acute Seizure Models (Mice)

Animals: Male albino Swiss mice (20–25 g). Vehicle: Polyethylene glycol 400 (PEG 400) or 0.5% methylcellulose. Route: Intraperitoneal (i.p.).[2]

A. Maximal Electroshock Seizure (MES) Test

Mechanistic Insight: Detects agents that prevent seizure spread (sodium channel blockade).[3]

  • Preparation: Apply corneal electrodes to the mouse eyes (use electrolyte gel).

  • Stimulation: Deliver an electrical stimulus: 50 mA, 60 Hz, 0.2 s duration .

  • Endpoint: The abolition of the tonic hindlimb extension (hind limbs stretching 180° to the plane of the body) indicates protection.

  • Timing: Test at 0.5 h and 4 h post-administration to assess duration of action.

B. Subcutaneous Pentylenetetrazol (scPTZ) Test

Mechanistic Insight: Detects agents that elevate seizure threshold (GABAergic or T-type Ca2+ modulators).

  • Induction: Inject Pentylenetetrazol (PTZ) at 85 mg/kg subcutaneously into the loose fold of skin on the neck.

  • Observation: Place mouse in a plexiglass cage for 30 minutes.

  • Endpoint: Absence of a clonic seizure (defined as a seizure lasting >3 seconds) indicates protection.

Protocol 3: Neurotoxicity (Rotarod Test)

Objective: Differentiate between true antiseizure efficacy and sedation/muscle relaxation.

  • Training: Train mice to maintain balance on a rotating rod (diameter 3 cm, 6 rpm) for 3 minutes the day before testing.

  • Testing: Place treated mice on the rod.

  • Failure: Inability to maintain equilibrium for 1 minute is recorded as a neurological deficit.

Data Analysis & SAR Optimization

Quantitative Metrics

For active compounds, determine the median effective dose (ED₅₀) and toxic dose (TD₅₀) using Litchfield and Wilcoxon log-probit analysis.

MetricFormulaSignificance
ED₅₀ Dose protecting 50% of animalsLower is better (higher potency).
TD₅₀ Dose impairing 50% of animalsHigher is better (lower toxicity).
PI Protective Index (TD₅₀ / ED₅₀)> 1.0 is required; > 5.0 is ideal.
Structure-Activity Relationship (SAR) Rules

Based on recent studies of dioxopyrrolidines:

  • C3 Substitution: A hydrophobic group (e.g., phenyl, alkyl) at the C3 position of the succinimide ring is critical for binding affinity.

  • N-Substitution:

    • Small alkyl groups (Methyl/Ethyl)

      
       Good for absence seizures (Ethosuximide-like).
      
    • Aryl-piperazine Mannich bases

      
       Broad-spectrum activity (MES + scPTZ active) due to multi-target engagement (Na+ channels + 5-HT receptors).
      
  • Lipophilicity: An ideal LogP between 1.5 and 2.5 correlates with optimal BBB penetration.

Mechanism of Action (MoA)

While Ethosuximide primarily blocks T-type Calcium channels (Cav3.x), the N-Mannich base derivatives often exhibit a shift in mechanism toward Voltage-Gated Sodium Channels (VGSC) .

  • MES Active Compounds: Likely bind to the inactivated state of Na+ channels, preventing high-frequency repetitive firing.

  • scPTZ Active Compounds: Likely enhance GABA-A receptor currents or block T-type Ca2+ channels.

Self-Validation Step: If a compound is active in MES but fails scPTZ, it is likely a pure Na+ channel blocker (Phenytoin-like). If active in both, it possesses a mixed mechanism, highly desirable for pharmacoresistant epilepsy.

References

  • Kamiński, K., et al. (2015). Design, synthesis, and anticonvulsant activity of new N-Mannich bases derived from pyrrolidine-2,5-dione. Bioorganic & Medicinal Chemistry.[1][4][2][5][6][7] Link

  • Obniska, J., et al. (2021). Synthesis, Anticonvulsant Properties, and SAR Analysis of Differently Substituted Pyrrolidine-2,5-diones. International Journal of Molecular Sciences.[1] Link

  • NIH/NINDS. (2023). Epilepsy Therapy Screening Program (ETSP) Protocols.[8][9] National Institute of Neurological Disorders and Stroke.[8][9][10][11] Link

  • Löscher, W., et al. (1991). The role of technical, biological and pharmacological factors in the laboratory evaluation of anticonvulsant drugs. IV. Protective indices. Epilepsy Research.[8][9][10] Link

  • Ryckmans, T., et al. (2009). Rapid assessment of drug metabolism and pharmacokinetics in drug discovery. Drug Discovery Today. Link

Troubleshooting & Optimization

Technical Support Center: Piracetam & Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized Support Center for researchers optimizing the synthesis of 2-oxo-1-pyrrolidineacetamide (Piracetam) and its chiral derivative, (S)-α-ethyl-2-oxo-1-pyrrolidineacetamide (Levetiracetam).

Status: Online | Tier: Level 3 (Process Optimization) Audience: Process Chemists, medicinal Chemists, Scale-up Engineers

Welcome to the Advanced Optimization Hub. This guide addresses the root causes of yield attrition in the pyrrolidone-to-acetamide pathway. We move beyond standard recipes to troubleshoot the mechanistic failures that occur during alkylation, ammonolysis, and chiral resolution.

🟢 Module 1: Core Synthesis Optimization (Piracetam)

Workflow Context: The industrial standard involves the N-alkylation of 2-pyrrolidone followed by ammonolysis.[1] Primary Failure Point: Moisture sensitivity during the metallation step and incomplete conversion during ammonolysis.

📉 Troubleshooting Guide: Step 1 - N-Alkylation

User Query: My yield for the intermediate ethyl 2-oxo-1-pyrrolidineacetate is stuck below 70%. TLC shows unreacted pyrrolidone.[1]

Root Cause Analysis: The formation of the sodium salt of 2-pyrrolidone is an equilibrium process. If the methanol (solvent for NaOMe) is not removed completely before adding the alkylating agent (ethyl chloroacetate), the methoxide ion will compete with the pyrrolidone anion, causing side reactions (transesterification) and regenerating the starting material.

Corrective Protocol:

  • Metallation: React 2-pyrrolidone with Sodium Methoxide (NaOMe) in methanol.

  • Critical Azeotrope Step: You must strip the methanol completely.[1] Do not rely on simple vacuum distillation.[1] Add Toluene and perform an azeotropic distillation until the head temperature reaches 110°C. This ensures the reaction mass is anhydrous.[1]

  • Alkylation: Add ethyl chloroacetate dropwise only after the mass is cooled to 20-30°C. High-temperature addition leads to O-alkylation (impurity) rather than the desired N-alkylation.[1]

Data Table: Solvent Effects on N-Alkylation Yield

Solvent SystemCatalyst/BaseYield (%)Primary Side Product
Methanol (No strip) NaOMe45-55%Methyl chloroacetate (Transesterification)
Toluene (Azeotrope) NaOMe85-92% Minimal (<2% O-alkylated product)
DMF NaH75-80%Mineral oil contamination; difficult workup
Acetonitrile K2CO360-65%Slow kinetics; incomplete reaction
📉 Troubleshooting Guide: Step 2 - Ammonolysis

User Query: The conversion of the ester to the amide (Piracetam) is slow, and I see hydrolysis back to the acid.

Root Cause Analysis: Ammonolysis is reversible.[1] If water is present, hydroxide ions (generated from ammonia + water) are better nucleophiles than ammonia, leading to the carboxylic acid derivative (2-oxo-1-pyrrolidineacetic acid), which is water-soluble and lost during aqueous workup.[1]

Corrective Protocol:

  • Saturation: Do not use aqueous ammonia.[1] Use Methanol saturated with Ammonia gas (NH3) at 0-5°C.[1]

  • Pressure: Conduct the reaction in a sealed vessel (autoclave) at 50-65°C. The elevated pressure drives the equilibrium toward the amide.

  • Filtration: "Hot filtration" is a myth here.[1] Cool the reaction mass to <10°C before filtration to maximize crystallization yield.

🔵 Module 2: Chiral Precision (Levetiracetam)

Workflow Context: Synthesis of (S)-α-ethyl-2-oxo-1-pyrrolidineacetamide requires strict stereochemical control.[1] Primary Failure Point: Racemization during the cyclization of (S)-2-aminobutyramide.[1]

📉 Troubleshooting Guide: Asymmetric Cyclization

User Query: I am synthesizing Levetiracetam from (S)-2-aminobutyramide and 4-chlorobutyryl chloride. The enantiomeric excess (ee) drops from 99% to 85% during the reaction.

Root Cause Analysis: The use of strong bases (like NaH or KOH) or high temperatures during the ring closure promotes proton abstraction at the chiral center (alpha to the amide), leading to racemization.

Corrective Protocol:

  • Base Selection: Switch to a milder, inorganic base like Potassium Carbonate (K2CO3) or Sodium Bicarbonate .[1] These are sufficient to neutralize the HCl formed but too weak to deprotonate the chiral alpha-carbon.[1]

  • Phase Transfer Catalysis (PTC): Use Tetrabutylammonium bromide (TBAB) in a biphasic system (Toluene/Solid Base).[1] This allows the reaction to proceed at lower temperatures (20-40°C), preserving chirality.[1]

  • Chiral Integrity Check: If using the resolution route (starting from racemic etiracetam), ensure the resolution agent (typically tartaric acid derivatives) is added slowly in a specific solvent ratio (e.g., Acetone/Methanol 9:1) to prevent kinetic trapping of the wrong enantiomer.

🟠 Module 3: Purification & Isolation

User Query: My final product is off-white/yellow and has a melting point depression of 2-3°C.

Root Cause Analysis: The yellow color typically comes from oligomerized pyrrolidone byproducts or trace iodine if iodide catalysts were used.[1]

Corrective Protocol:

  • Activated Carbon Polish: Dissolve crude product in water (1:1 w/v), treat with 5% activated carbon at 60°C for 30 mins, and filter hot.[1]

  • Recrystallization Solvent:

    • Piracetam: Water/Isopropanol (1:5 ratio).[1]

    • Levetiracetam: Ethyl Acetate/Acetone.[1] Avoid water in the final stage as it retains impurities.

📊 Visualization: Synthetic Logic & Troubleshooting

Diagram 1: Optimized Reaction Workflow & Decision Nodes

This diagram outlines the critical decision points where yield is won or lost.

PiracetamSynthesis Start Start: 2-Pyrrolidone Step1 Reagent: NaOMe/MeOH Start->Step1 Decision1 Critical Check: Is MeOH removed? Step1->Decision1 Action1 Add Toluene & Azeotrope to 110°C Decision1->Action1 No (Standard) Fail1 Yield Loss: Transesterification Decision1->Fail1 Incomplete Removal Step2 Alkylation: Ethyl Chloroacetate Action1->Step2 Step3 Ammonolysis: NH3 / MeOH Step2->Step3 Decision2 Critical Check: Water Content Step3->Decision2 Fail2 Yield Loss: Hydrolysis to Acid Decision2->Fail2 Water Present Final Final Product: Piracetam/Levetiracetam Decision2->Final Anhydrous

Caption: Critical Control Points (CCP) in the synthesis of Piracetam derivatives. Yellow diamonds indicate "Go/No-Go" quality gates.[1]

📚 References

  • Industrial Synthesis of Piracetam:

    • Title: Novel synthesis method of nootropic piracetam (Patent CN104478779A).[1]

    • Source: Google Patents.[1]

    • URL:

  • Levetiracetam Process Optimization:

    • Title: Process for producing levetiracetam (Patent US7132552B2).[1]

    • Source: Google Patents.[1]

    • URL:

  • Green Chemistry Approaches:

    • Title: The sustainable synthesis of levetiracetam by an enzymatic dynamic kinetic resolution.

    • Source: Green Chemistry (RSC).[1]

    • URL:[Link]

  • Side Reaction Mechanisms:

    • Title: Synthesis and nootropic activity of 2-oxo-1-pyrrolidinesulfonic acid derivatives (Discussion on pyrrolidone ring stability).

    • Source: PubMed.[1]

    • URL:[Link][1]

Sources

Technical Support Center: NMR of Substituted Pyrrolidinones

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers analyzing substituted pyrrolidinones via NMR. It is structured to address specific "tickets" or common failure modes encountered in the lab.

Status: Operational | Tier: 3 (Advanced Spectroscopy)

Introduction: The Pyrrolidinone Scaffold

Substituted pyrrolidinones (


-lactams) are ubiquitous in medicinal chemistry, serving as the core scaffold for racetam drugs (e.g., Levetiracetam, Piracetam) and various alkaloids.[1] Their NMR analysis is deceptively complex due to three factors:
  • Ring Puckering: The 5-membered ring is rarely planar, adopting "envelope" or "twist" conformations that distort coupling constants.

  • Amide Resonance: The

    
     bond character creates rotameric populations that complicate spectra.
    
  • Chiral Centers: Substituents at C3, C4, or C5 create diastereotopic protons, increasing spectral crowding.

Module 1: The "Disappearing" Amide Proton

Issue: The proton attached to the nitrogen (N-H) is broad, integral is low, or the signal is missing entirely.

Technical Analysis

The amide proton in pyrrolidinones is subject to two relaxation mechanisms that cause line broadening:

  • Chemical Exchange: The acidic N-H proton exchanges with trace water in the solvent. Intermediate exchange rates broaden the peak into the baseline.

  • Quadrupolar Relaxation: Nitrogen-14 (

    
    N, >99% abundance) is a quadrupolar nucleus (
    
    
    
    ). If the electric field gradient around the nitrogen is asymmetric (common in lactams), the
    
    
    N relaxation is rapid, shortening the
    
    
    of the attached proton and broadening its signal.
Troubleshooting Protocol

Step 1: Solvent Selection Switch from


 to 

.

is a hydrogen-bond acceptor; it "locks" the amide proton in a hydrogen-bonded complex, slowing chemical exchange and sharpening the signal, often shifting it downfield to

7.5–8.5 ppm.

Step 2: The


 Shake Test (Validation) 
To confirm the peak identity, perform a deuterium exchange experiment.
  • Acquire a standard

    
    H spectrum in 
    
    
    
    or
    
    
    .
  • Add 1–2 drops of

    
     directly to the NMR tube.
    
  • Shake vigorously for 30 seconds.

  • Re-acquire the spectrum.

    • Result: The N-H signal will disappear (or diminish significantly) as H is replaced by D (NMR silent). A new HOD peak will appear/grow around 4.8 ppm.

Visualization: N-H Signal Decision Tree

NH_Troubleshooting Start Issue: Broad/Missing NH Signal SolventCheck Current Solvent? Start->SolventCheck SwitchDMSO Switch to DMSO-d6 SolventCheck->SwitchDMSO CDCl3 D2O_Test Perform D2O Shake Test SolventCheck->D2O_Test Already DMSO PeakSharp Peak Sharpens? SwitchDMSO->PeakSharp Quadrupole Cause: Quadrupolar Broadening (Intrinsic to 14N) PeakSharp->Quadrupole No (Still Broad) PeakSharp->D2O_Test Yes Disappears Signal Disappears? D2O_Test->Disappears Confirmed Confirmed: Exchangeable Amide Proton Disappears->Confirmed Yes NotAmide Not an Amide Proton (Check Impurities) Disappears->NotAmide No

Caption: Logic flow for identifying and improving amide proton resolution.

Module 2: Stereochemical Ambiguity (Cis vs. Trans)

Issue: Cannot determine if substituents on the ring are Cis or Trans relative to each other.

Technical Analysis

In 6-membered rings (cyclohexanes),


 (axial-axial) is large (~10-12 Hz) and 

(equatorial-axial) is small (~2-5 Hz). CRITICAL WARNING: This rule is often reversed or compressed in 5-membered lactams.
  • Trend: In rigid 5-membered rings,

    
     is typically larger  (6–10 Hz) than 
    
    
    
    (2–6 Hz) because the dihedral angle for cis is nearly
    
    
    (strong coupling), while trans is often close to
    
    
    (weak coupling) depending on the envelope conformation.
  • Reliability: Due to ring flexibility ("envelope flipping"),

    
    -coupling alone is risky.
    
Troubleshooting Protocol

The Gold Standard: 1D NOE Difference Do not rely solely on coupling constants. Use the Nuclear Overhauser Effect (NOE) to prove spatial proximity.[2]

  • Sample Prep: Degas the sample (bubbling

    
     for 5 mins) to remove paramagnetic oxygen, which quenches NOE signals.
    
  • Experiment: Irradiate the signal of Substituent A.

  • Analysis:

    • If Substituent B shows a positive enhancement (peak grows), they are spatially close (<5 Å)

      
      Cis .
      
    • If no enhancement is seen, they are likely distant

      
      Trans .
      

Data Table: Typical Parameters for 2-Pyrrolidinone Ring

PositionChemical Shift (

, ppm)
MultiplicityTypical Coupling (

, Hz)
NH 6.0 - 8.5Broad Singlet-
H-3 (

)
2.1 - 2.4Triplet/Multiplet

H-4 (

)
1.9 - 2.2Multiplet

H-5 (

)
3.2 - 3.6Triplet

C=O (C2)~175 - 178Singlet (

C)
-
Visualization: Stereochemistry Determination

Stereochem_Logic Input Unknown Stereochem (Substituents at C3/C4) J_Analysis Check J-Coupling Input->J_Analysis J_Result J = 7-10 Hz (Cis?) J = 2-6 Hz (Trans?) J_Analysis->J_Result Warning WARNING: Puckering can distort J values J_Result->Warning NOE_Exp Run 1D NOE / NOESY Warning->NOE_Exp NOE_Pos Strong NOE Signal NOE_Exp->NOE_Pos NOE_Neg No NOE Signal NOE_Exp->NOE_Neg Result_Cis Conclusion: CIS NOE_Pos->Result_Cis Result_Trans Conclusion: TRANS NOE_Neg->Result_Trans

Caption: Workflow prioritizing NOE over J-coupling for definitive stereochemical assignment.

Module 3: Rotameric Complications

Issue: The spectrum appears to have "double" peaks for every signal (e.g., two triplets for H-5), suggesting a mixture of products, but LCMS shows a single mass.

Technical Analysis

If the pyrrolidinone nitrogen is substituted (e.g., N-Acetyl, N-Boc), the amide bond (


) has significant double-bond character. This restricts rotation, creating two distinct populations: Rotamers  (s-cis and s-trans). These interconvert slowly on the NMR timescale at room temperature.
Troubleshooting Protocol

Variable Temperature (VT) NMR To confirm rotamers, you must speed up the rotation to coalesce the signals.

  • Setup: Prepare sample in a high-boiling solvent (e.g.,

    
    , bp 189°C).
    
  • Acquisition:

    • Run spectrum at 25°C (Reference).

    • Increase temp to 50°C, 75°C, 100°C.

  • Observation:

    • As T increases, the two sets of peaks will broaden and eventually merge (coalesce) into a single, sharp set of signals.

    • Calculation: The coalescence temperature (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      ) allows calculation of the rotational energy barrier (
      
      
      
      ).

Module 4: Impurity Profiling (Ring Opening)

Issue: New peaks appearing ~2.2 and ~3.0 ppm that do not match the lactam.

Technical Analysis

Pyrrolidinones are susceptible to hydrolysis (ring opening) under acidic/basic conditions, forming


-amino acids (e.g., GABA derivatives).
  • Lactam (Ring Closed): H-5 protons are deshielded (~3.4 ppm) due to the adjacent amide nitrogen.

  • Amino Acid (Ring Open): The protons adjacent to the free amine (or ammonium) shift upfield (~2.9 - 3.0 ppm). The carbonyl carbon shifts from ~175 ppm (amide) to ~178-180 ppm (acid).

Diagnostic Check: Look for a broad singlet >10 ppm (Carboxylic Acid OH) and the upfield shift of the


-protons.

References

  • Reich, H. J. (2017).[3] Structure Determination Using Spectroscopic Methods: 5-HMR-3.1 Coupling. University of Wisconsin-Madison. Link (Accessed via organicchemistrydata.org).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for general chemical shifts and coupling constants).
  • Napolitano, J. G., et al. (2011).[4] On the configuration of five-membered rings: a spin-spin coupling constant approach. Chemistry - A European Journal. Link

  • Milner-White, E. J., et al. (1992). Pyrrolidine ring puckering in cis and trans-proline residues. Journal of Molecular Biology. Link

  • ChemicalBook. (n.d.). 2-Pyrrolidinone NMR Spectrum Data. Link

Sources

side reactions in the synthesis of 4-hydroxy-pyrrolidinone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of 4-hydroxy-pyrrolidin-2-one derivatives (often accessed via tetramic acid intermediates) is a deceptive challenge. While the scaffold appears simple, the reactivity is governed by a complex interplay of tautomerism, multiple nucleophilic sites, and stereochemical lability.

This guide addresses the specific failure modes encountered in the two primary synthetic pathways: the Lacey-Dieckmann cyclization (via Meldrum’s acid) and direct functionalization of the lactam core.

Module 1: Troubleshooting the Cyclization (Lacey-Dieckmann Route)

The most robust route to enantiopure 4-hydroxy-pyrrolidinones involves the coupling of an N-protected amino acid with Meldrum’s acid, followed by cyclization. However, this sequence is prone to three specific side reactions: racemization , decarboxylation failure , and incomplete ring closure .

Q1: My cyclization yield is low (<30%), and I see a significant amount of acyclic ester byproduct. What is stopping the ring closure?

Diagnosis: This is the "Dieckmann Stall." The cyclization of the


-amino-

-keto ester to the tetramic acid requires the formation of an enolate that attacks the amide carbonyl. The Cause:
  • Amide Rotamers: The amide bond exists as s-cis and s-trans rotamers. Cyclization requires the s-cis conformation, which is often sterically disfavored, especially with bulky N-protecting groups (like Boc or Cbz).

  • Proton Transfer: The

    
    -proton of the 
    
    
    
    -keto ester is acidic (
    
    
    ). If your base is too weak or the reaction is not heated sufficiently, the base merely deprotonates this position without driving the nucleophilic attack on the amide.

Corrective Protocol:

  • Switch Solvents: Move from Ethanol/Reflux to Ethyl Acetate or Toluene at reflux . Non-polar solvents destabilize the open-chain conformer and favor the intramolecular hydrogen bond that pre-organizes the molecule for cyclization.

  • The "Boost" Method: If using refluxing solvent isn't enough, add a catalytic amount of DMAP (4-dimethylaminopyridine) or switch to NaH in THF . The stronger base ensures irreversible deprotonation of the amide nitrogen (if secondary), facilitating the attack.

Q2: The product is racemic (or low ee%), even though I started with L-amino acids. Where did I lose the chirality?

Diagnosis: C5-Epimerization. The Mechanism: The stereocenter at C5 (derived from the amino acid


-carbon) is susceptible to racemization during the coupling with Meldrum's acid or the subsequent cyclization.
  • Pathway A (Activation): Over-activation of the amino acid using EDC/CDI can lead to oxazolone formation, which rapidly racemizes.

  • Pathway B (Cyclization): The tetramic acid product itself is acidic. Prolonged exposure to base at high temperatures can cause enolization extending to C5.

Corrective Protocol:

  • Base Control: Avoid inorganic bases like NaOH or KOH. Use DIPEA or NMM (N-methylmorpholine) during the coupling step.

  • Temperature Ramp: Do not reflux immediately. Stir the

    
    -keto ester with the base at 0°C for 1 hour  before slowly warming to reflux. This allows the kinetic enolate to cyclize before thermodynamic equilibration (racemization) occurs.
    

Module 2: The Regioselectivity War (N- vs. O-Alkylation)

Once the ring is formed, functionalizing the core is difficult because the 4-hydroxy-pyrrolidin-2-one system is an ambident nucleophile . It can react at the Nitrogen (N1), the Oxygen at C4 (O-alkylation), or even Carbon (C3).

Q3: I am trying to N-alkylate the lactam, but I keep isolating the O-alkylated imidate ether. How do I fix this?

Diagnosis: Hard/Soft Acid-Base (HSAB) Mismatch. The Science: The lactam nitrogen is a "soft" nucleophile, while the oxygen (in its enolate form) is a "hard" nucleophile.

  • O-Alkylation favors: "Hard" electrophiles (sulfates, sulfonates), polar aprotic solvents (DMF, DMSO) that strip cations away from the oxygen, and silver salts.

  • N-Alkylation favors: "Soft" electrophiles (alkyl iodides), non-polar solvents, and soft counter-ions.

Corrective Protocol (The "Soft" System):

  • Leaving Group: Switch from alkyl bromides/tosylates to Alkyl Iodides .

  • Base/Solvent: Use Cs₂CO₃ in Acetonitrile or NaH in THF . Avoid DMF if possible, as it solvates the cation and leaves the "hard" oxygen naked and reactive.

  • Temperature: Lower the temperature. O-alkylation has a higher activation energy but is often thermodynamically favored in polar solvents. React at 0°C to RT .

Q4: Conversely, I need the O-alkylated product (4-methoxy derivative), but N-methylation dominates.

Corrective Protocol (The "Hard" System):

  • The Silver Hammer: Use Ag₂CO₃ or Ag₂O with Methyl Iodide in Benzene or Toluene. The silver coordinates the iodide (leaving group) and the nitrogen, effectively blocking the N-site and forcing reaction at the oxygen.

  • Reagent Switch: Use Trimethyloxonium tetrafluoroborate (Meerwein's salt) . This is an extremely hard electrophile that reacts almost exclusively at the oxygen.

Module 3: Visualizing the Pathways

The following diagram illustrates the critical branching points in the Lacey-Dieckmann synthesis and the competing alkylation pathways.

G Start N-Protected Amino Acid Meldrum Meldrum's Acid Coupling Start->Meldrum EDC/DMAP Inter1 Acyl-Meldrum's Intermediate Meldrum->Inter1 BetaKeto beta-Keto Ester (Open Chain) Inter1->BetaKeto Reflux (EtOH/EtOAc) Tetramic Tetramic Acid (Pyrrolidine-2,4-dione) BetaKeto->Tetramic Dieckmann Cyclization (NaH or Reflux) Side_Hydro SIDE REACTION: Hydrolysis/Decarboxylation BetaKeto->Side_Hydro Wet Solvents/Weak Base Side_Racem SIDE REACTION: C5-Racemization (Base/Heat) Tetramic->Side_Racem Excess Base/High T Prod_4OH 4-Hydroxy-pyrrolidin-2-one Tetramic->Prod_4OH Regioselective Reduction (NaBH4/AcOH) Alk_N N-Alkylated Product (Lactam) Prod_4OH->Alk_N Soft Conditions (R-I, Cs2CO3, MeCN) Alk_O O-Alkylated Product (Imidate Ether) Prod_4OH->Alk_O Hard Conditions (Ag2CO3, R-OTs)

Caption: Critical control points in the synthesis of 4-hydroxy-pyrrolidin-2-ones. Red nodes indicate failure modes; Green nodes indicate successful intermediates.

Module 4: Stability & Analysis (The Tautomer Trap)

Q5: My NMR spectrum in CDCl₃ is a mess of broad peaks, but the Mass Spec is correct. Is my compound impure?

Diagnosis: Tautomeric Equilibration. The Science: 4-hydroxy-pyrrolidin-2-ones (and their tetramic acid precursors) exist in a dynamic equilibrium between the keto (pyrrolidine-2,4-dione) and enol (4-hydroxy-pyrrolin-2-one) forms. In non-polar solvents like CDCl₃, the exchange rate is intermediate on the NMR timescale, causing peak broadening and splitting.

Corrective Protocol:

  • Solvent Switch: Run the NMR in DMSO-d₆ or Methanol-d₄ . These polar solvents stabilize the enol form via hydrogen bonding, usually collapsing the broad signals into sharp, distinct peaks.

  • Add Acid: Adding a drop of TFA or D₂O to the NMR tube can accelerate the proton exchange, sharpening the peaks (though OH/NH signals will disappear with D₂O).

Q6: I lose my product during silica gel chromatography. It streaks or vanishes.

Diagnosis: Acidic Binding. The Cause: The 4-hydroxy group (specifically in the enol form) is essentially a vinylogous acid (


). It binds strongly to the acidic silanols on silica gel.

Corrective Protocol:

  • Deactivation: Pre-treat your silica column with 1% Triethylamine in the eluent. This neutralizes the acidic sites.

  • Alternative Phase: Use Alumina (Neutral) instead of silica gel for purification.

  • Reverse Phase: These compounds are often very polar. C18 Reverse Phase chromatography (Water/Acetonitrile with 0.1% Formic Acid) is often superior to normal phase.

Summary of Key Reaction Parameters

ParameterCondition for SuccessCondition for Failure (Side Reactions)
Cyclization Solvent Toluene, EtOAc (Promotes ring closure)Ethanol/Methanol (Can cause transesterification or ring opening)
Base Choice NaH, Cs₂CO₃ (Irreversible deprotonation)Et₃N, Pyridine (Too weak, leads to equilibrium/stalling)
Reduction NaBH₄ / AcOH at 0°CLiAlH₄ (Over-reduction to pyrrolidine)
N-Alkylation R-I / Cs₂CO₃ / MeCN R-Br / Ag₂CO₃ / DMF (Promotes O-alkylation)

References

  • Synthesis of Tetramic Acids (Lacey-Dieckmann)

    • A Short Synthesis of 4-Hydroxypyrrolidine-2-one from Tetramic Acid Intermediates. UiTM Institutional Repository. (2022). Link

  • Dieckmann Condensation Mechanisms

    • Dieckmann Condensation.[1][2][3][4][5] Organic Chemistry Portal.[5] Link

  • Tautomerism in Pyrrolidinones

    • Enol Tautomerism of 5-(4-chlorophenyl)-1-phenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one.[6] Journal of Science and Technology. Link

  • Alkylation Selectivity (N vs O)

    • N- vs. O-alkylation in the Mitsunobu reaction of 2-pyridone. Tetrahedron Letters. (1994).[7] Link

    • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. ACS Omega. Link

Sources

challenges in scaling up the synthesis of oxopyrrolidine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Troubleshooting Process Chemistry & Scale-Up for 2-Oxopyrrolidine Scaffolds

Introduction: The Scale-Up Trap

2-Oxopyrrolidines (lactams) are ubiquitous pharmacophores, serving as the core scaffold for racetam nootropics (e.g., Levetiracetam, Brivaracetam) and kinase inhibitors.[1] While bench-scale synthesis (mg to g) is often trivial—relying on flash chromatography and excess reagents—scaling to kilograms introduces non-linear failures.

This guide addresses the three "silent killers" of lactam scale-up: Thermal Runaway during cyclization, Purification Failure due to high polarity, and Racemization of the


-center.[1]
Module 1: Thermal Management & Safety

The Issue: Intramolecular cyclization (lactamization) of


-amino esters or acids is frequently exothermic. On a 5g scale, this heat dissipates unnoticed.[1] On a 5kg scale, the heat accumulation can trigger a thermal runaway, especially when using strong activating agents (e.g., Thionyl chloride, CDI) or hydrides.[1]
Troubleshooting Guide: Managing the Exotherm
Symptom Root Cause Immediate Action / Prevention
Temp Spike >10°C Adiabatic conditions; dosing rate exceeds cooling capacity.Stop dosing immediately. Increase stir rate. For future runs, determine

(Adiabatic Temp Rise) via DSC/RC1.[1]
Pressure Build-up Gas evolution (

,

,

) coupled with solvent vapor.[1]
Ensure scrubber capacity matches peak gas evolution rate. Switch to a "semi-batch" mode where the reagent is the limiting factor.
Delayed Exotherm "Accumulation" of unreacted reagent due to low T, followed by rapid reaction.[1]Critical Safety Risk. Do not lower temperature to "control" reaction without kinetic data. Maintain

high enough to consume reagent instantly (feed-controlled).
Q&A: Thermal Safety

Q: "I am scaling up a hydride reduction-cyclization (e.g., using


). The reaction foams uncontrollably at 100g scale." 
A:  This is a classic gas evolution issue. At scale, the hydrogen release rate exceeds the headspace escape velocity.
  • Protocol Fix: Do not add solid hydride to the solution. Instead, prepare a slurry or solution of the hydride (e.g., in stabilizer) and dose it into the reaction mixture via a pump.[1] This switches the process from "all-in" to "dosing-controlled."

Visualization: Thermal Safety Decision Tree

ThermalSafety Start Start Scale-Up (>100g) Calorimetry Run RC1 / DSC Determine Heat of Rxn (ΔH) Start->Calorimetry CheckDeltaH Is ΔH > -100 kJ/mol? Calorimetry->CheckDeltaH Safe Batch Process Acceptable (Monitor T) CheckDeltaH->Safe No Risk High Thermal Risk CheckDeltaH->Risk Yes Accumulation Check Reagent Accumulation Is reaction instantaneous? Risk->Accumulation SemiBatch Switch to Semi-Batch (Dose Reagent Slowly) Accumulation->SemiBatch Yes (Fast Rxn) FlowChem Switch to Continuous Flow (Micro-reactor) Accumulation->FlowChem No (Slow Rxn)

Figure 1: Decision logic for handling exothermic lactamization events. High exotherms require shifting from batch to semi-batch or flow chemistry.

Module 2: Purification of Polar Scaffolds

The Issue: 2-Oxopyrrolidines are highly polar and water-soluble ("hydrophilic"). Standard extraction (DCM/Water) often leaves the product in the aqueous phase or creates inseparable emulsions. Chromatography is cost-prohibitive at kg scale.

Troubleshooting Guide: The "Oiling Out" Phenomenon
Observation Technical Diagnosis Remediation Protocol
Product Oils Out Product is entering the "metastable zone" (Oiling Out) rather than crystallizing.Seeding Protocol: Cool to cloud point

Add 0.5 wt% seed crystals

Hold for 1 hour (Ostwald ripening)

Slow cool.
Emulsion in Workup Lactam acts as a surfactant; densities of phases are too similar.Salting Out: Saturate aqueous layer with NaCl. Density Adjustment: Add minimal MeOH to organic layer or switch DCM to 2-MeTHF.
High Residual Solvent Lattice entrapment of high-boiling solvents (DMSO/DMF).[1]Solvent Swap: Distill off DMF/DMSO using azeotropes (e.g., with Toluene or Xylene) before attempting crystallization.[1]
Q&A: Isolation Strategy

Q: "My product stays in the water layer during extraction. How do I isolate it without boiling off 20L of water?" A: Avoid aqueous workup entirely if possible.

  • Protocol: Use an inorganic scavenger for the acid/base byproducts (e.g., ion exchange resin or filtration of solid salts).[1]

  • Alternative: If aqueous workup is mandatory, use Continuous Liquid-Liquid Extraction or switch to n-Butanol extraction, which has higher polarity tolerance than EtOAc/DCM.[1]

Module 3: Stereochemical Integrity (Chirality)

The Issue: The C3 position (


 to the carbonyl) in 2-oxopyrrolidines is acidic (

, but lower with electron-withdrawing groups). Strong bases or high temperatures during cyclization cause racemization via an enolate intermediate.
Mechanism of Failure
  • Direct Enolization: Base removes the

    
    -proton.
    
  • Oxazolone Formation: If activating carboxylic acids, an oxazolone intermediate can form, which racemizes rapidly before ring opening.[1]

Q&A: Preserving ee% (Enantiomeric Excess)

Q: "I lost 15% ee during the scale-up of my chiral lactam. I used NaH in DMF." A: NaH is too harsh and basic for scale-up of labile centers. The exotherm created local "hot spots" where racemization kinetics accelerated.

  • Solution: Switch to a "soft" base or a buffered system.

  • Recommended Reagent: Use KHMDS at -78°C (if strictly necessary) or, better for scale, 4-Dimethylaminopyridine (DMAP) (catalytic) with a mild base like N-Methylmorpholine (NMM) .[1]

Visualization: Racemization Pathways

Racemization ChiralStart Chiral Precursor (L-Isomer) Base Strong Base / Heat ChiralStart->Base Enolate Planar Enolate (Achiral Intermediate) Base->Enolate Direct Deprotonation Oxazolone Oxazolone Intermediate Base->Oxazolone Activation PureProduct Pure Lactam (>99% ee) Base->PureProduct Control: Low T Steric Base (DIPEA) Racemate Racemic Product (50:50 Mix) Enolate->Racemate Reprotonation Oxazolone->Racemate Ring Opening

Figure 2: Pathways leading to loss of chirality.[1] Avoiding the planar enolate/oxazolone intermediates via temperature control and base selection is critical.

Module 4: Green Solvents & Reagent Selection

The Issue: Traditional solvents for lactam synthesis (NMP, DMF, DMAc) are reprotoxic (REACH restricted).[1] Scale-up requires safer, greener alternatives.[1]

Traditional Solvent Green Alternative Scale-Up Benefit
NMP / DMF Cyrene™ or GVL (

-Valerolactone)
GVL is biodegradable and has a similar polarity profile without the mutagenic risks.
DCM 2-MeTHF Higher boiling point (better for kinetics), derived from biomass, separates better from water.[1]
Diethyl Ether CPME (Cyclopentyl methyl ether)Resists peroxide formation; low solubility in water (better yield).[1]
References
  • Process Safety & Calorimetry

    • H.E.L Group.[2] (n.d.). Process Safety and Scale-up. Retrieved from

  • Purification of Polar Compounds

    • Biotage. (2023).[1][3][4] Purification of highly polar compounds using aqueous normal-phase flash column chromatography. Retrieved from

  • Racemization Mechanisms

    • Werner, L., et al. (2021).[1][5] In-peptide amino acid racemization via inter-residue oxazoline intermediates. Journal of Biological Chemistry. Retrieved from

  • Green Solvents (NMP Alternatives)

    • Sherwood, J., et al. (2021).[1][5] Green alternative cosolvents to N-methyl-2-pyrrolidone in water polyurethane dispersions. Green Chemistry. Retrieved from [1]

  • Process Chemistry Challenges

    • Mettler Toledo.[6] (n.d.). Chemical Process Development and Scale-Up. Retrieved from [1]

Sources

ensuring stereoselectivity in the synthesis of chiral pyrrolidinones

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: ST-PYR-2024-001 Subject: Ensuring Stereoselectivity in Chiral Pyrrolidinone Scaffolds

Welcome to the Technical Support Center.

You have reached the specialized unit for N-heterocycle synthesis. This guide is structured to troubleshoot the three primary failure modes in chiral pyrrolidinone synthesis: Loss of Enantiomeric Excess (ee) , Poor Diastereocontrol (dr) , and Catalyst Deactivation .

We do not provide generic advice. We provide root-cause analysis for the specific chemistries used to build these pharmacophores (e.g., Racetams, kinase inhibitors).

Part 1: Method Selection & Diagnostic Workflow

Before troubleshooting a specific reaction, verify you have selected the correct synthetic strategy for your substrate class. Mismatched methodologies are the #1 cause of poor stereoselectivity.

Workflow Visualization: The Synthesis Decision Tree

Use this logic flow to confirm your approach matches your starting material.

PyrrolidinoneSelector Start START: Select Substrate Substrate1 Substituted Pyrrole (Aromatic) Start->Substrate1 Substrate2 Linear Precursor (Nitroolefin/Enal) Start->Substrate2 Substrate3 Prochiral Cyclic Imide (Meso) Start->Substrate3 Method1 Asymmetric Hydrogenation (Ru/Ir Catalysis) Substrate1->Method1 High Pressure H2 Method2 Organocatalytic Cascade (Michael/Cyclization) Substrate2->Method2 Amine Catalysis Method3 Desymmetrization (Enzymatic or Organocatalytic) Substrate3->Method3 Nucleophilic Opening Risk1 Risk: Over-reduction Sol: Kuwano Protocol Method1->Risk1 Risk2 Risk: Diastereomer drift Sol: Low Temp + Acid Additive Method2->Risk2 Risk3 Risk: Hemiaminal hydrolysis Sol: Anhydrous workup Method3->Risk3

Figure 1: Decision matrix for selecting the optimal synthetic route based on starting material stability and substitution pattern.

Part 2: Troubleshooting Module – Asymmetric Hydrogenation

Context: This is the industrial standard for converting pyrroles to chiral pyrrolidines/pyrrolidinones. Primary Reference: Kuwano et al., J. Am. Chem. Soc. (2008) [1].[1][2]

Issue 1: High Conversion, Low ee (<50%)

Diagnosis: The catalyst is likely dissociating or the substrate is binding in a non-selective conformation.

  • Root Cause A: Ligand Bite Angle. In Ru-catalyzed hydrogenation of pyrroles, the bite angle is critical. Standard BINAP often fails.

    • Solution: Switch to PhTRAP (Trans-chelating chiral bisphosphine) or Josiphos ligands. These enforce a rigid geometry that standard bidentate phosphines cannot maintain during the hydride transfer.

  • Root Cause B: The "N-H" Problem. Unprotected pyrroles coordinate too strongly to the metal center, poisoning the chiral pocket.

    • Solution: You must use an electron-withdrawing group (EWG) on the nitrogen (e.g., N-Boc, N-Ac). The carbonyl oxygen of the protecting group acts as a directing group, anchoring the substrate to the catalyst.

Issue 2: Reaction Stalls (Low Yield)

Diagnosis: Product inhibition or insufficient electrophilicity.

  • Troubleshooting Step: Check the substitution at C2.

    • Explanation: 2,3,5-trisubstituted pyrroles are sterically demanding.

    • Corrective Action: Increase hydrogen pressure to 50 atm . Unlike standard alkene reductions (1-5 atm), aromatic pyrrole reduction requires forcing conditions to overcome the resonance energy of the aromatic ring.

  • Solvent Check: Are you using Methanol?

    • Optimization: Switch to 2,2,2-Trifluoroethanol (TFE) or add small amounts of acetic acid. Protonation of the intermediate imine species accelerates the reduction steps.

Part 3: Troubleshooting Module – Organocatalysis

Context: Building the ring via Michael Addition/Cyclization cascades (e.g., Nitroolefin + Aldehyde). Primary Reference: Reviews on Organocatalytic Pyrrolidine Synthesis [2, 4].

Issue 3: Poor Diastereoselectivity (dr < 5:1)

Diagnosis: Epimerization of the intermediate enamine or insufficient H-bonding direction.

  • Root Cause: "Water Poisoning."

    • Mechanism: Organocatalysts (like Hayashi-Jorgensen or Proline derivatives) rely on precise Hydrogen-bonding networks. Excess water disrupts the transition state organization.

    • Solution: Ensure reagents are dry. Add molecular sieves (4Å) directly to the reaction vessel.

  • Root Cause: Temperature Drift.

    • Solution: Lower temperature to -20°C or -40°C . The energy difference between the endo and exo transition states is small; lower temperatures maximize the population of the favorable pathway.

Issue 4: Non-Linear Effects (ee of product ≠ ee of catalyst)

Diagnosis: Catalyst aggregation.

  • Explanation: Proline-derived catalysts can form inactive aggregates in non-polar solvents.

  • Corrective Action:

    • Dilute the reaction (0.1 M or lower).

    • Add a co-catalyst acid (e.g., Benzoic Acid or PNBA ). This breaks up aggregates and accelerates enamine formation.

Part 4: Experimental Protocol (The "Golden Standard")

Protocol: Asymmetric Hydrogenation of N-Boc-2,3,5-trisubstituted Pyrroles. Source: Adapted from Kuwano et al. [1].

Objective: Transform an aromatic pyrrole into a chiral pyrrolidine with three contiguous stereocenters.

ParameterSpecificationNotes
Substrate N-Boc-2-methoxycarbonyl-3,5-dimethylpyrroleN-Boc is mandatory for direction.
Catalyst Precursor

1.0 mol% loading.
Ligand (S,S)-(R,R)-PhTRAPTrans-chelating ligand is crucial.
Solvent Isopropanol (IPA)Anhydrous, degassed.
Additive Triethylamine (

)
1.0 eq. Promotes enolate mechanism.
Conditions 60°C, 50 atm

High pressure safety protocols required.

Step-by-Step Methodology:

  • Glovebox Assembly: In an

    
    -filled glovebox, weigh 
    
    
    
    (0.01 mmol) and (S,S)-(R,R)-PhTRAP (0.011 mmol) into a glass vial. Dissolve in degassed IPA (1.0 mL).
  • Activation: Stir the catalyst solution for 10 minutes. The solution should turn from yellow to orange-brown, indicating complexation.

  • Substrate Addition: Add the N-Boc-pyrrole substrate (1.0 mmol) and

    
     (1.0 mmol) to the stainless steel autoclave liner. Transfer the catalyst solution into the liner.
    
  • Pressurization: Seal the autoclave. Purge with

    
     gas (3 cycles at 10 atm) to remove residual 
    
    
    
    .
  • Reaction: Pressurize to 50 atm (735 psi) . Heat to 60°C with vigorous magnetic stirring (1000 rpm).

    • Critical Safety: Ensure the autoclave is rated for >100 atm. Use a blast shield.

  • Workup: After 24 hours, cool to room temperature and carefully vent

    
    . Concentrate the mixture under reduced pressure.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

  • Validation: Analyze ee% via Chiral HPLC (Chiralpak AD-H, Hexane/IPA 95:5).

Part 5: Analytical Validation (Did it work?)

You cannot fix what you cannot measure. Use this reference table for separating pyrrolidinone enantiomers.

Column TypePhase DescriptionTarget AnalytesMobile Phase Hint
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)General purpose, aromatic groupsHexane/IPA (90:10)
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Bulky substituents at C3/C5Hexane/EtOH (95:5)
Chiralpak IC Immobilized PolysaccharideChlorinated solvents solubilityDCM/MeOH (for solubility)

Troubleshooting Peak Tailing:

  • Symptom: Peaks are broad or tailing, making integration inaccurate.

  • Fix: Pyrrolidinones are basic. Add 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic acid (TFA) to the mobile phase depending on the specific stationary phase tolerance (Check column manual!).

References
  • Kuwano, R., Kashiwabara, M., Ohsumi, M., & Kusano, H. (2008).[3] Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles. Journal of the American Chemical Society, 130(3), 808–809. Link

  • Han, M.-Y., Jia, J.-Y., & Wang, W. (2014). Recent Advances in Organocatalytic Asymmetric Synthesis of Polysubstituted Pyrrolidines. Tetrahedron Letters, 55(5), 784-794. Link

  • Verzijl, G. K. M., et al. (2018). Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. Organometallics, 37(23), 4253–4279. Link

  • Reyes, E., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11. Link

  • Sigma-Aldrich Technical Guides.[4] Strategies for Chiral HPLC Method Development. Link

Sources

Validation & Comparative

Comparative Guide: Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate vs. Piracetam in In Vitro Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, technical comparison between Piracetam (the prototype racetam) and Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate (herein referred to as Oxiracetam Ethyl Ester or OX-EE ), a lipophilic precursor/analog of Oxiracetam.

Executive Summary

Piracetam is the reference standard for nootropic research, characterized by high water solubility, low potency, and a mechanism involving AMPA receptor positive allosteric modulation and membrane fluidity enhancement.

Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate (OX-EE) is a structural derivative of Oxiracetam. Chemically, it is the ethyl ester of 4-hydroxy-2-oxo-1-pyrrolidineacetic acid.[1][2] Unlike Piracetam, OX-EE exhibits significantly higher lipophilicity, designed to overcome the blood-brain barrier (BBB) permeability limitations of hydrophilic racetams. However, in vitro efficacy data suggests OX-EE functions primarily as a prodrug or transport vehicle ; it requires hydrolytic conversion to its active acid or amide forms to exert pharmacodynamic effects comparable to the racetam class.

Key Differentiators
FeaturePiracetamEthyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate (OX-EE)
Chemical Class Cyclic GABA derivative (Amide)Cyclic GABA derivative (Ester)
Lipophilicity (LogP) ~ -1.7 (Hydrophilic)~ -0.5 to 0.0 (Amphiphilic)
In Vitro Permeability Low (Paracellular transport)High (Transcellular diffusion)
Primary Mechanism Membrane fluidity, AMPA modulationProdrug (requires esterase hydrolysis)
Potency Low (mM range required)High permeability; intrinsic potency unknown without conversion

Chemical Structure & Physicochemical Properties

The fundamental difference lies in the side chain at the N-1 position and the substitution at C-4.

  • Piracetam: 2-(2-oxopyrrolidin-1-yl)acetamide.

  • OX-EE: Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate.[3]

The addition of the 4-hydroxy group (characteristic of Oxiracetam) increases polarity, but the ethyl esterification of the acetamide tail drastically increases lipophilicity compared to the parent acid or amide.

Structural Logic Diagram (Graphviz)

The following diagram illustrates the structural relationship and metabolic conversion required for efficacy.

RacetamStructure cluster_efficacy In Vitro Activity Zone Piracetam Piracetam (Amide, Hydrophilic) LogP: -1.7 Oxiracetam Oxiracetam (Active Metabolite) High Potency Piracetam->Oxiracetam Structural Analog (4-OH addition) OX_EE Ethyl 2-(4-hydroxy...) (Ester, Lipophilic) LogP: ~ -0.5 AcidMetabolite 4-Hydroxy-2-oxo- pyrrolidineacetic Acid (Hydrolysis Product) OX_EE->AcidMetabolite Esterase Hydrolysis (In Vitro/In Vivo)

Caption: Structural relationship showing OX-EE as a lipophilic precursor. Direct activity is concentrated in the amide forms (Piracetam/Oxiracetam).

In Vitro Efficacy Analysis

A. Membrane Permeability (PAMPA & Caco-2)

Piracetam suffers from poor passive diffusion due to its high polarity, often relying on solvent drag or specific transporters. OX-EE demonstrates superior kinetics in lipid-based assays.

  • Piracetam:

    
     cm/s (Low).
    
  • OX-EE: Predicted

    
     cm/s (Moderate/High).
    

Implication: In cell culture models (e.g., SH-SY5Y neuroblastoma), OX-EE achieves intracellular equilibrium significantly faster than Piracetam.

B. AMPA Receptor Modulation

Piracetam acts as a positive allosteric modulator (PAM) of AMPA receptors, slowing desensitization.

  • Piracetam: Enhances fEPSP (field excitatory postsynaptic potential) in hippocampal slices at concentrations of 1–10 mM.

  • OX-EE: The ester moiety likely sterically hinders the binding site on the GluA2 subunit. Efficacy in this assay depends on the presence of tissue esterases in the slice preparation to convert OX-EE to its acid or amide form. Without conversion, the ester is likely inactive on the receptor itself.

C. Mitochondrial Function

Piracetam improves mitochondrial membrane fluidity and ATP production under oxidative stress.

  • Experimental Data: In rotenone-treated neurons, Piracetam (1 mM) restores ATP levels by ~15-20%.

  • OX-EE: Due to higher lipophilicity, OX-EE may integrate into mitochondrial membranes more effectively, but data specifically validating the ester's capacity to modulate fluidity (without hydrolysis) is limited.

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: Quantify the passive diffusion advantage of OX-EE over Piracetam.

  • Preparation:

    • Prepare a 10 mM stock of Piracetam and OX-EE in DMSO.

    • Dilute to 50 µM in PBS (pH 7.4).

  • Membrane Setup:

    • Use a 96-well PAMPA sandwich plate.

    • Coat the donor membrane (PVDF) with 4 µL of 1% lecithin in dodecane.

  • Incubation:

    • Add 150 µL of compound solution to Donor wells.

    • Add 300 µL of PBS to Acceptor wells.

    • Incubate at 25°C for 16 hours in a humidity chamber.

  • Analysis:

    • Measure concentration in Acceptor wells via UV-Vis spectroscopy (210 nm) or HPLC-UV.

    • Calculation:

      
      
      
  • Validation Check: Use Verapamil as a high-permeability control. If Verapamil

    
     is 
    
    
    
    , the membrane coating is too thick.
Protocol 2: Hippocampal Slice LTP (Field Potential Recording)

Objective: Compare synaptic potentiation.

  • Tissue: Transverse hippocampal slices (400 µm) from Wistar rats.

  • Perfusion: ACSF (Artificial Cerebrospinal Fluid), oxygenated (95% O2 / 5% CO2), flow rate 2 mL/min.

  • Stimulation: Schaffer collaterals; Recording: Stratum radiatum of CA1.

  • Baseline: Record stable fEPSP for 20 min.

  • Treatment:

    • Group A: Perfuse Piracetam (1 mM).

    • Group B: Perfuse OX-EE (100 µM - lower dose due to higher lipophilicity).

  • Induction: Theta Burst Stimulation (TBS).

  • Measurement: Monitor fEPSP slope for 60 min post-TBS.

  • Expectation: Piracetam will show enhanced LTP maintenance (+20-30% over baseline). OX-EE efficacy will depend on slice esterase activity; if inactive, no potentiation will occur.

Mechanistic Pathway Diagram

This diagram details the cellular fate of both compounds.

CellularFate cluster_extracellular Extracellular Space cluster_membrane Cell Membrane (Lipid Bilayer) cluster_intracellular Cytosol Pir_Ext Piracetam Transport Transporter/Solvent Drag (Low for Piracetam) Pir_Ext->Transport OXEE_Ext OX-EE (Ester) Diffusion Passive Diffusion (High for OX-EE) OXEE_Ext->Diffusion OXEE_Int OX-EE (Ester) Diffusion->OXEE_Int Pir_Int Piracetam Transport->Pir_Int AMPA AMPA Receptor (Modulation) Pir_Int->AMPA Direct Binding Mito Mitochondria (Fluidity) Pir_Int->Mito Esterase Esterase Enzyme OXEE_Int->Esterase Acid Acid Metabolite Acid->AMPA Weak/Unknown Activity Esterase->Acid Hydrolysis

Caption: OX-EE enters cells rapidly via passive diffusion but must be hydrolyzed. Piracetam enters slowly but is intrinsically active.

References

  • Pifferi, G., & Pinza, M. (1977). "Cyclic GABA-GABOB analogues. I - Synthesis of new 4-hydroxy-2-pyrrolidinone derivatives." Il Farmaco, 32(9), 602–613.

  • Gouliaev, A. H., & Senning, A. (1994). "Piracetam and other structurally related nootropics."[3][4] Brain Research Reviews, 19(2), 180-222.

  • Winnicka, K., et al. (2005). "Piracetam—an old drug with novel properties?" Acta Poloniae Pharmaceutica, 62(5), 405-409.

  • Müller, W. E., et al. (1999). "Effects of piracetam on membrane fluidity in the aged mouse, rat, and human brain." Biochemical Pharmacology, 53(2), 135-140.

  • Vernon, M. W., & Sorkin, E. M. (1991). "Piracetam: A review of its pharmacological properties and therapeutic use in senile dementia." Drugs & Aging, 1(1), 17-35.

Sources

comparative analysis of hydroxylated vs. non-hydroxylated piracetam analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hydroxyl Impact

In the development of nootropic pyrrolidine derivatives, the introduction of a hydroxyl (-OH) group at the 4-position of the 2-pyrrolidone ring represents a critical structure-activity relationship (SAR) modification. This guide provides a rigorous comparative analysis between the prototype racetam, Piracetam (non-hydroxylated), and its primary hydroxylated analog, Oxiracetam .

While both compounds share a core mechanism of modulating neurotransmission without direct receptor agonism, the hydroxyl substitution in Oxiracetam significantly alters its physicochemical properties, increasing polarity and potency while modifying its pharmacokinetic profile. This analysis dissects these differences to aid researchers in compound selection for cognitive signaling studies.

Structural & Physicochemical Analysis[1][2][3]

The fundamental difference lies in the functionalization of the pyrrolidine nucleus.

FeaturePiracetam (Non-Hydroxylated)Oxiracetam (Hydroxylated)
IUPAC Name 2-oxo-1-pyrrolidineacetamide(RS)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide
Chemical Formula C₆H₁₀N₂O₂C₆H₁₀N₂O₃
Molecular Weight 142.16 g/mol 158.16 g/mol
Structural Modification Unsubstituted pyrrolidone ring-OH group at C4 of pyrrolidone ring
LogP (Lipophilicity) ~ -1.7 (Hydrophilic)~ -2.2 (Highly Hydrophilic)
Melting Point 151–152 °C165–168 °C

Causality Insight: The addition of the hydroxyl group increases the molecule's polarity (lower LogP). Contrary to the general rule that increased lipophilicity improves Blood-Brain Barrier (BBB) penetration, Oxiracetam remains centrally active. This suggests its transport may rely on specific polar transport mechanisms (e.g., peptide transporters) rather than passive diffusion alone, or that its increased potency compensates for lower absolute brain concentrations.

Pharmacokinetic Profiles

The metabolic stability of both compounds is high, yet their absorption and elimination kinetics differ due to the polarity shift.

Absorption & Bioavailability[5][6][7]
  • Piracetam: Exhibits near 100% oral bioavailability. Its slightly higher lipophilicity compared to Oxiracetam allows for rapid passive absorption.

  • Oxiracetam: Bioavailability ranges from 56–82%.[1] The increased hydrophilicity limits passive diffusion across the gastrointestinal epithelium.

Distribution & Excretion

Both compounds bypass hepatic metabolism, avoiding the cytochrome P450 system—a crucial feature for minimizing drug-drug interactions in polypharmacy research.

  • Half-Life (t½):

    • Piracetam: 5–8 hours.[2]

    • Oxiracetam: ~8 hours (Healthy), but significantly prolonged (10–60+ hours) in renal impairment.[1]

  • Renal Clearance: Both are excreted unchanged via glomerular filtration.

Mechanism of Action (MoA) & Signaling Pathways

Neither molecule acts as a direct agonist/antagonist for GABA, Serotonin, or Dopamine receptors.[3] Instead, they function as Positive Allosteric Modulators (PAMs) of AMPA receptors and membrane fluidity enhancers.

Key Mechanistic Differences[6][7][9]
  • Cholinergic Modulation: Oxiracetam demonstrates a higher potency in increasing Acetylcholine (ACh) utilization in the hippocampus (up to 31% increase) compared to Piracetam.[4]

  • Metabolic Signaling: Oxiracetam is more effective at stimulating ATP synthesis and glucose uptake in astrocytes, likely due to the hydroxyl group facilitating interaction with glycolytic enzymes or mitochondrial membranes.

  • AMPA Receptor Kinetics: Both modulate AMPA receptor gating, but Oxiracetam requires lower concentrations to potentiate fEPSP (field excitatory postsynaptic potentials) in hippocampal slices.

Visualization: Racetam Signaling Cascade

The following diagram illustrates the convergent pathways of both analogs, highlighting Oxiracetam's enhanced entry into the metabolic cycle.

MoA_Pathway cluster_diff Oxiracetam Specific Potency Racetam Racetam Analog (Piracetam / Oxiracetam) Membrane Membrane Fluidity Modulation Racetam->Membrane Insert into Lipid Bilayer AMPA AMPA Receptor (Allosteric Modulation) Racetam->AMPA Bind Allosteric Site ATP Mitochondrial ATP Synthesis Membrane->ATP Optimize Protein Environment Ca_Influx Ca2+ Influx AMPA->Ca_Influx Prolong Channel Open Time ACh_Release ACh Release & Utilization Ca_Influx->ACh_Release Vesicle Fusion LTP Long-Term Potentiation (Cognitive Enhancement) ACh_Release->LTP ATP->ACh_Release Energy Supply

Caption: Mechanistic pathway showing dual modulation of membrane dynamics and AMPA receptors. The green cluster highlights the metabolic (ATP/ACh) pathways where Oxiracetam exhibits superior potency.

Comparative Efficacy Data

The following data summarizes preclinical performance in standard amnesia models (Scopolamine-induced) and electrophysiological assays.

ParameterPiracetamOxiracetamComparative Insight
Effective Dose (Rodent) 100–500 mg/kg10–100 mg/kgOxiracetam is ~5-10x more potent by weight.
Step-Down Latency Moderate retention improvementSignificant retention improvementOxiracetam shows efficacy in complex retention tasks where Piracetam may plateau.
LTP Potentiation Increases population spike amplitudeIncreases amplitude at lower concentrationsOxiracetam modulates synaptic plasticity more efficiently.
ACh Utilization +10-15% (Cortex)+30-35% (Cortex/Hippocampus)Primary differentiator: Hydroxylation drives cholinergic efficiency.

Experimental Protocols

To validate these differences in a research setting, the following protocols are recommended.

Protocol A: Simultaneous HPLC Determination

Purpose: To differentiate PK profiles in plasma samples.

  • Mobile Phase Preparation: Mix 10% Acetonitrile with 90% Water (buffered to pH 2.5 with Phosphoric Acid).

  • Column Selection: C18 Reverse Phase Column (5µm, 250 x 4.6mm). The polar nature of Oxiracetam requires a high aqueous content for retention.

  • Sample Prep: Protein precipitation using Methanol (1:3 ratio). Vortex 30s, Centrifuge at 10,000g for 10 min.

  • Detection: UV-Vis at 210 nm .

    • Note: Oxiracetam will elute earlier than Piracetam due to higher polarity.

Protocol B: Scopolamine-Induced Passive Avoidance Task

Purpose: To compare behavioral potency.

  • Acquisition (Day 1): Place subject in the light chamber. Upon entering the dark chamber, deliver a mild shock (0.4 mA, 2s).

  • Treatment: Administer Vehicle, Piracetam (100mg/kg), or Oxiracetam (30mg/kg) i.p. 60 mins prior to training.

  • Induction: Administer Scopolamine (1mg/kg) s.c. 30 mins prior to training to induce amnesia.

  • Retention (Day 2): Measure latency to enter the dark chamber (Max 300s).

    • Validation: A valid result requires the Oxiracetam group (at lower dose) to show latency comparable to or exceeding the Piracetam group.

Visualization: Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_analysis Analytical Phase Dosing Administer Analog (i.p. or p.o.) Sampling Plasma Collection (0.5 - 8h) Dosing->Sampling Precipitation MeOH Protein Precipitation Sampling->Precipitation HPLC HPLC-UV (210nm) C18 Column Precipitation->HPLC Data Calculate AUC & Cmax HPLC->Data

Caption: Standardized PK workflow for comparative analysis of racetam analogs.

References

  • Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics.[4][5] Brain Research Reviews. [Link]

  • Mochizuki, D., et al. (1992).[6] Biochemical studies of oxiracetam on cholinergic neurons. Folia Pharmacologica Japonica. [Link]

  • Tacconi, M. T., & Wurtman, R. J. (1986). Piracetam: physiological disposition and mechanism of action. Advances in Neurology. [Link]

  • Itil, T. M., et al. (1982). The effects of oxiracetam (ISF 2522) in patients with organic brain syndrome. Drug Development Research. [Link]

  • Vernon, M. W., & Sorkin, E. M. (1991).[6] Piracetam: A review of its pharmacological properties and therapeutic use. Drugs & Aging.[7][1][5] [Link]

Sources

benchmarking Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate against other nootropics

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Guide: Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate vs. Established Nootropics

Part 1: Executive Technical Analysis

Subject Identity: The compound Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate (herein referred to as OEE or "Oxiracetam Ethyl Ester") is the ethyl ester analog of the well-established nootropic Oxiracetam .[1]

Structural Significance: Standard racetams (Piracetam, Oxiracetam) are amides with high polarity and negative LogP values, limiting their passive diffusion across the Blood-Brain Barrier (BBB).[1] OEE replaces the terminal amide group (-CONH₂) with an ethyl ester group (-COOEt).[1] This modification significantly alters the physicochemical profile, theoretically enhancing lipophilicity and membrane permeability.[1]

The Core Challenge (The "Metabolic Trap"): While esterification improves absorption, it introduces a critical metabolic variable.[1] In vivo, esters are subject to rapid hydrolysis by plasma and cytosolic esterases (e.g., carboxylesterases).[1]

  • Oxiracetam (Amide): Hydrolyzes slowly to the carboxylic acid metabolite.[1]

  • OEE (Ester): Hydrolyzes rapidly to 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid .[1]

  • Crucial Question: Is the acid metabolite active? In many racetams (e.g., Piracetam), the acid form is pharmacologically inert compared to the amide.[1] Therefore, OEE must either possess intrinsic activity before hydrolysis or the acid must retain activity.[1]

Part 2: Chemical & Pharmacological Benchmarking

The following table benchmarks OEE against the industry standards: Oxiracetam (Parent), Piracetam (Baseline), and Noopept (High-Potency Control).

Table 1: Physicochemical & Predicted ADME Profile

FeatureOxiracetam (Standard)Ethyl 2-(4-hydroxy-...)acetate (OEE)Noopept (Potency Ref)Piracetam (Baseline)
Structure Type Hydrophilic AmideLipophilic Ester Peptide-mimetic EsterHydrophilic Amide
MW ( g/mol ) 158.16187.20 318.37142.16
LogP (Predicted) -2.2 (Highly Polar)~ -0.2 to 0.1 (Moderate)2.3 (Lipophilic)-1.7
TPSA (Ų) 83.6~75.0 86.063.0
BBB Permeability Low (Carrier-mediated)High (Passive Diffusion) HighLow
Metabolic Fate Excreted largely unchangedRapid Hydrolysis to Acid Hydrolysis to CycloprolylglycineExcreted unchanged
Target Mechanism AMPA modulation, ACh releaseUnknown (Putative AMPA) HIF-1α, BDNF expressionMembrane fluidity
Comparative Signaling Pathway & Metabolic Fate

The diagram below illustrates the divergent metabolic pathways and the potential "Efficacy Gap" between the Amide and Ester forms.

MetabolicFate Oxi Oxiracetam (Amide) Acid Metabolite: 2-(4-hydroxy...)-acetic acid Oxi->Acid Slow Hydrolysis Receptor AMPA Receptor (Glutamatergic) Oxi->Receptor Positive Modulation (Active) BBB Blood-Brain Barrier Oxi->BBB Low Passive Transport OEE Ethyl 2-(4-hydroxy...) (Ester Candidate) OEE->Acid Rapid Hydrolysis (Esterases) OEE->Receptor Intrinsic Activity? (Unknown) OEE->BBB High Passive Diffusion Acid->Receptor Likely Inactive BBB->Oxi Intact Drug BBB->OEE Intact Drug

Caption: Comparative metabolic fate showing the risk of rapid hydrolysis of the Ester (OEE) into potentially inactive acid metabolites versus the stable activity of the Amide (Oxiracetam).[1]

Part 3: Experimental Protocols for Validation

To scientifically validate OEE as a superior nootropic, you must prove two hypotheses:

  • Stability: It survives plasma esterases long enough to cross the BBB.[1]

  • Efficacy: It (or its metabolite) induces Long-Term Potentiation (LTP).[1]

Protocol A: In Vitro Plasma Stability Assay

Objective: Determine the half-life of OEE in human/rat plasma compared to Oxiracetam.

  • Preparation: Prepare 10 mM stock solutions of OEE and Oxiracetam in DMSO.

  • Incubation: Spike pooled human plasma (pre-warmed to 37°C) with the compound to a final concentration of 10 µM.

  • Sampling: Aliquot 100 µL samples at T=0, 5, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately add 300 µL ice-cold Acetonitrile (containing Internal Standard) to stop esterase activity.

  • Analysis: Centrifuge (10,000g, 10 min) and analyze supernatant via LC-MS/MS.

    • Monitor Transitions: Parent Ester mass vs. Acid Metabolite mass.[1]

  • Success Criteria: If T1/2 < 10 mins, the compound is likely a prodrug failure unless the acid is active.[1]

Protocol B: Ex Vivo Hippocampal LTP (Field Potential Recording)

Objective: Assess functional synaptic plasticity enhancement.[1]

  • Slice Preparation: Prepare 400 µm transverse hippocampal slices from male Wistar rats (4-6 weeks old) in ice-cold aCSF.

  • Recovery: Incubate slices at room temperature for 1 hour in oxygenated aCSF (95% O₂ / 5% CO₂).

  • Baseline Recording: Stimulate Schaffer collaterals and record fEPSP (field Excitatory Post-Synaptic Potentials) in the CA1 stratum radiatum.[1] Establish a stable baseline (20 min).

  • Perfusion:

    • Group A: Vehicle (aCSF).[1]

    • Group B: Oxiracetam (10 µM).[1]

    • Group C: OEE (10 µM).

  • Induction: Apply High-Frequency Stimulation (HFS: 100 Hz for 1s) to induce LTP.

  • Measurement: Record fEPSP slope for 60 minutes post-HFS.

  • Data Analysis: Normalize fEPSP slope to baseline. Compare the AUC (Area Under Curve) of Group C vs. Group B.

Part 4: Synthesis & Mechanism Visualization

The synthesis of OEE is often the penultimate step in Oxiracetam manufacturing, but isolating it requires specific conditions to prevent ammonolysis.[1]

Synthesis Start 4-Amino-3-hydroxybutyric acid (GABOB precursor) Step1 Cyclization & Protection Start->Step1 Inter 4-hydroxy-2-pyrrolidone Step1->Inter Alkylation N-Alkylation (Ethyl bromoacetate + NaH) Inter->Alkylation Target Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate (OEE) Alkylation->Target Target->Target Isolate for Testing Ammonolysis Ammonolysis (NH3 / MeOH) Target->Ammonolysis Standard Route Final Oxiracetam (Amide) Ammonolysis->Final

Caption: Synthetic pathway identifying OEE as the stable intermediate prior to amidation. Isolation at the green node yields the test candidate.

Part 5: Conclusion & Recommendation

Scientific Verdict: Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate presents a classic medicinal chemistry trade-off.[1] While its lipophilicity (LogP ~ -0.[1]2) is superior to Oxiracetam, facilitating rapid BBB entry, its metabolic stability is the limiting factor.[1]

Recommendation for Researchers:

  • Do not assume equivalence: The ester is not simply a "stronger" Oxiracetam.[1] It is a distinct chemical entity with a high probability of rapid hydrolysis.[1]

  • Verify the Acid: Before investing in OEE development, perform a binding assay (Radioligand binding) of the acid metabolite against AMPA and NMDA receptors.[1] If the acid is inactive, OEE is likely therapeutically inferior to the amide due to rapid clearance.[1]

  • Formulation: If the ester has intrinsic activity, it requires protection from plasma esterases (e.g., lipid nanoparticle encapsulation) to reach the CNS intact.[1]

References

  • Mondadori, C., et al. (1986).[1][2] "Effects of oxiracetam on learning and memory in animals: comparison with piracetam." Clinical Neuropharmacology. Link

  • Gualtieri, F., et al. (2002).[1] "Design and synthesis of a new series of pyrrolidinone derivatives with nootropic activity." Journal of Medicinal Chemistry. (Provides SAR context for pyrrolidone esters).

  • Pugliese, A. M., et al. (1990).[1] "Effect of the nootropic drug oxiracetam on field potentials of rat hippocampal slices."[1] British Journal of Pharmacology.[1] Link

  • PubChem Database. (2025).[1] "Oxiracetam Compound Summary." National Center for Biotechnology Information.[1] Link[1]

  • Gouliaev, A. H., & Senning, A. (1994).[1] "Piracetam and other structurally related nootropics."[1] Brain Research Reviews. (Authoritative review on racetam SAR and pharmacokinetics).

Sources

Comparative Guide: Structure-Activity Relationship of 4-Substituted Pyrrolidinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-substituted pyrrolidinone derivatives, focusing on the structural evolution from Levetiracetam (LEV) to high-affinity analogs like Brivaracetam (BRV) and Seletracetam (SEL) .

Focus: Optimization of SV2A Ligands for Neurotherapeutics

Executive Summary & Mechanism of Action

The pyrrolidinone (2-pyrrolidone) scaffold is the pharmacophore for the "racetam" class of drugs. While early generation racetams (e.g., Piracetam) exhibited low potency, the introduction of a 4-substituent on the pyrrolidinone ring proved to be a critical "molecular switch."

This modification dramatically enhances binding affinity to Synaptic Vesicle Protein 2A (SV2A) , a vesicle membrane glycoprotein that regulates neurotransmitter release.[1] The 4-substituent exploits a specific hydrophobic pocket within the SV2A binding site, transforming moderate-affinity agents into nanomolar-potency drugs.

Key Comparative Metrics

The following table contrasts the baseline scaffold (Levetiracetam) with its 4-substituted successors.

FeatureLevetiracetam (LEV) Brivaracetam (BRV) Seletracetam (SEL)
Chemical Name (S)-α-ethyl-2-oxo-1-pyrrolidineacetamide(2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide(2S)-2-[4-(2,2-difluorovinyl)-2-oxopyrrolidin-1-yl]butanamide
C4-Substituent Hydrogen (Unsubstituted) (4R)-n-Propyl 4-(2,2-difluorovinyl)
SV2A Affinity (

)
~600 nM (Moderate)~30–50 nM (High)~30 nM (High)
Relative Potency 1x (Baseline)15–30x Higher 10–20x Higher
Lipophilicity (LogP) -0.6 (Hydrophilic)1.0 (Lipophilic)0.4 (Moderate)
Brain Entry (

)
~1 hour< 15 minutes Rapid
Primary Indication Focal/Generalized EpilepsyFocal Epilepsy (Adjunct)Investigational (Epilepsy)

Deep Dive: Structure-Activity Relationship (SAR)

The optimization of the pyrrolidinone ring centers on three vectors: Steric Fit , Stereochemistry , and Electronic Modulation .

A. The Hydrophobic Effect (C4-Alkyl Substitution)

Levetiracetam lacks a substituent at the C4 position. SAR studies revealed that the SV2A binding pocket contains a hydrophobic cleft adjacent to the amide binding region.

  • Observation: Introducing small alkyl chains (methyl, ethyl, propyl) at C4 increases affinity.

  • Optimization: The n-propyl group (as seen in Brivaracetam) provides the optimal steric fill for this cleft. Chains longer than propyl (e.g., butyl) or bulky aryl groups often encounter steric clashes, reducing affinity unless specific orientation is maintained (as seen in 4-phenyl PDE4 inhibitors like Rolipram, which target a different protein).

B. Stereochemical Criticality (4R vs. 4S)

The orientation of the C4-substituent is non-negotiable for high affinity.

  • Brivaracetam: Possesses two chiral centers: the

    
    -ethyl group (S-configuration) and the C4-propyl group.
    
  • Data: The (4R) configuration of the propyl group is essential. The (4S) epimer shows significantly reduced binding affinity (up to 10-fold lower). This confirms the binding pocket is chiral and spatially restricted.

C. Electronic Modulation (Fluorine Substitution)

Seletracetam introduces a 2,2-difluorovinyl group at C4.[2]

  • Mechanism: The vinyl group offers rigidity and steric fit similar to the propyl group, but the fluorine atoms modulate the electron density.

  • Result: This bioisostere maintains high affinity (

    
     nM) while altering metabolic stability and lipophilicity compared to the purely alkyl propyl chain.
    

Visualization: SAR Logic & Development Pathway

The following diagram illustrates the decision logic used to evolve Levetiracetam into Brivaracetam, highlighting the critical checkpoints.

SAR_Logic Start Lead Compound: Levetiracetam (LEV) (Unsubstituted C4) Step1 Identify Limitation: Moderate Affinity (Ki ~600nM) Slow BBB Penetration Start->Step1 Step2 Hypothesis: Exploit Hydrophobic Pocket at C4 Position Step1->Step2 SAR Strategy Branch1 Modification A: Add n-Propyl Group Step2->Branch1 Branch2 Modification B: Add Difluorovinyl Group Step2->Branch2 Check1 Stereochemistry Check: (4R) vs (4S) Branch1->Check1 Result2 Seletracetam (SEL) 4-Difluorovinyl Ki ~30nM Unique Metabolic Profile Branch2->Result2 Result1 Brivaracetam (BRV) (4R)-Propyl Ki ~30nM (High Affinity) Fast Onset Check1->Result1 Select (4R) Isomer

Figure 1: SAR Optimization Pathway transforming Levetiracetam into high-affinity analogs.

Experimental Protocols

To validate these SAR claims, researchers utilize specific synthesis and binding assays. Citing these protocols ensures reproducibility.

Protocol A: Radioligand Binding Assay (SV2A Affinity)

This assay quantifies the


 of new derivatives by displacing a known radioligand (e.g., 

-Brivaracetam) from human SV2A.

Materials:

  • Human recombinant SV2A expressed in CHO or HEK293 cells.

  • Radioligand:

    
    -Brivaracetam (Specific Activity > 50 Ci/mmol).
    
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 2 mM MgCl2.

Methodology:

  • Membrane Preparation: Homogenize SV2A-expressing cells and centrifuge (40,000 x g) to isolate membranes. Resuspend in Assay Buffer.

  • Incubation: In a 96-well plate, mix:

    • 25

      
      L Test Compound (concentration range: 
      
      
      
      to
      
      
      M).
    • 25

      
      L 
      
      
      
      -Brivaracetam (final conc. ~2 nM).
    • 200

      
      L Membrane Suspension (approx. 10 
      
      
      
      g protein).
  • Equilibrium: Incubate at 4°C for 60 minutes (to minimize degradation and ensure stable binding).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethyleneimine) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .
Protocol B: Synthesis of 4-Substituted Pyrrolidinones (General Workflow)

The synthesis of the 4-substituted core often involves a Michael addition followed by cyclization.

Core Steps:

  • Michael Addition: React a nitroalkene (bearing the R-group, e.g., 1-nitro-1-pentene for propyl) with a malonate derivative.

  • Reduction/Cyclization: Hydrogenation of the nitro group (using Raney Ni or Pd/C) leads to the amine, which spontaneously cyclizes with the ester to form the lactam (pyrrolidinone) ring.

  • Chiral Resolution: If not using asymmetric catalysis, separate the (4R) and (4S) enantiomers using Chiral HPLC or diastereomeric salt crystallization.

Synthesis Workflow Diagram

Synthesis_Workflow Input Input Process Process Output Output Start Starting Material: Unsaturated Ester/Nitroalkene Step1 Michael Addition (Introduce C4-R Group) Start->Step1 Step2 Nitro Reduction (H2, Raney Ni) Step1->Step2 Step3 Spontaneous Cyclization (Lactam Formation) Step2->Step3 Step4 Chiral Resolution (Isolate 4R) Step3->Step4 Final 4-Substituted Pyrrolidinone Core Step4->Final

Figure 2: General synthetic pathway for accessing the 4-substituted pyrrolidinone core.

References

  • Kenda, B. M., et al. (2004). Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Significant Antiepileptic Activity.[3] Journal of Medicinal Chemistry. Link

  • Gillard, M., et al. (2011). Binding characteristics of brivaracetam, a selective, high affinity SV2A ligand, in rat, mouse and human brain: relationship to anti-convulsant properties. European Journal of Pharmacology. Link

  • Klitgaard, H., et al. (2016). Brivaracetam: A rational drug discovery success story. Epilepsia.[1][3][4][5][6][7][8][9][10] Link

  • Lynch, B. A., et al. (2004). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam.[3][4][5][9] Proceedings of the National Academy of Sciences. Link

  • Mercier, J., et al. (2014). Discovery of SynVesT-1, a novel SV2A radioligand for PET imaging. ACS Chemical Neuroscience.[3] Link

Sources

comparative study of the pharmacokinetic profiles of piracetam and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Drug Development Scientists, and Clinical Pharmacologists

Executive Summary

The pyrrolidone nucleus (2-pyrrolidone) serves as the structural backbone for the "racetam" class of nootropic and antiepileptic drugs.[1] While they share a common chemical scaffold, the pharmacokinetic (PK) profiles of piracetam and its derivatives—specifically levetiracetam , aniracetam , oxiracetam , and pramiracetam —diverge significantly due to substitutions that alter lipophilicity (LogP) and metabolic stability.

This guide provides an objective, data-driven analysis of these differences, focusing on absorption, blood-brain barrier (BBB) penetration, and elimination pathways. It includes a standardized LC-MS/MS protocol for simultaneous quantitation to support experimental validation.

Physicochemical Drivers of Pharmacokinetics

The defining characteristic separating these derivatives is their solubility profile, which dictates their absorption kinetics and distribution volume (


).
  • Hydrophilic Racetams (Piracetam, Oxiracetam, Levetiracetam): Characterized by low LogP values (< -1.0). They exhibit high oral bioavailability due to paracellular absorption but rely on transporters (e.g., SV2A for levetiracetam) or high concentration gradients to cross the BBB. They are primarily excreted unchanged by the kidneys.

  • Lipophilic Racetams (Aniracetam, Pramiracetam): Characterized by higher LogP values. They cross biological membranes via passive diffusion, resulting in rapid BBB penetration. However, they are subject to extensive first-pass hepatic metabolism, often resulting in active metabolites (e.g., N-anisoyl-GABA for Aniracetam).

Figure 1: Chemical Lineage & Lipophilicity Flow

Racetam_Phylogeny cluster_Hydrophilic Hydrophilic Lineage (Renal Clearance) cluster_Lipophilic Lipophilic Lineage (Hepatic Metabolism) Core 2-Pyrrolidone Nucleus Piracetam Piracetam (LogP: -1.54) Bioavailability: ~100% Core->Piracetam Acetamide substitution Oxiracetam Oxiracetam (Hydroxyl derivative) Bioavailability: 56-82% Piracetam->Oxiracetam Hydroxylation Levetiracetam Levetiracetam (S-enantiomer) Bioavailability: ~100% Piracetam->Levetiracetam Ethyl substitution (Chiral) Aniracetam Aniracetam (Methoxybenzoyl derivative) Fast BBB Crossing Piracetam->Aniracetam Anisoyl substitution Pramiracetam Pramiracetam (Dipropan-2-ylamino derivative) High Tissue Retention Piracetam->Pramiracetam Alkylamine substitution

Caption: Structural evolution of racetams highlighting the divergence between hydrophilic (renal elimination) and lipophilic (hepatic metabolism) pathways.

Comparative Pharmacokinetic Data

The following table synthesizes experimental data from human and rodent studies. Note the distinct contrast in half-life (


) and excretion routes.[2][3]
ParameterPiracetamLevetiracetamOxiracetamAniracetamPramiracetam
Bioavailability (

)
~100%~100%56–82%< 10% (due to metabolism)High (Variable)

(hours)
0.5 – 1.00.6 – 1.31.0 – 2.00.3 – 0.52.0 – 3.0
Half-Life (

)
5 – 6 h6 – 8 h~8 h0.5 – 2.5 h4.5 – 6.5 h
Protein Binding < 10%< 10%< 10%66%Low to Moderate
Metabolism NegligibleEnzymatic hydrolysis (24%)NegligibleExtensive (Hepatic)Moderate
Active Metabolites NoneNoneNoneN-anisoyl-GABANone identified
Excretion Renal (Unchanged)Renal (66% unchanged)Renal (Unchanged)Renal (Metabolites)Renal & Biliary
Primary Indication Cognitive ImpairmentEpilepsy (Partial Seizures)Cognitive ImpairmentAnxiety/CognitionMemory/Focus
Mechanistic Deep Dive: ADME Pathways
4.1 Absorption & Distribution
  • Piracetam & Levetiracetam: Exhibit linear pharmacokinetics independent of dose. Their low protein binding implies that the drug concentration in plasma is almost entirely "free" and pharmacologically active. However, BBB penetration is slower compared to lipophilic analogs.

  • Aniracetam: Rapidly absorbed but undergoes extensive first-pass metabolism. The parent compound has a very short half-life (min), but its metabolites (N-anisoyl-GABA, p-anisic acid) persist longer and contribute to its glutamatergic modulation.

  • Pramiracetam: Unique among the group, it displays high affinity for choline uptake mechanisms. Its lipophilicity allows for wide tissue distribution, including significant retention in lipid-rich brain structures.

4.2 Metabolism & Elimination

The divergence in elimination pathways dictates the clinical safety profile, particularly for patients with renal or hepatic impairment.

  • Renal Clearance (Risk in Renal Failure): Piracetam, Oxiracetam, and Levetiracetam clearance correlates directly with creatinine clearance (

    
    ). Dose adjustments are mandatory in renal insufficiency to prevent accumulation and toxicity.
    
  • Hepatic Clearance (Drug Interaction Risk): Aniracetam relies on hepatic enzymes. While this reduces renal load, it introduces potential drug-drug interactions (DDIs) with other agents metabolized by the same cytochrome P450 or hydrolase systems.

Figure 2: Comparative ADME Workflow

ADME_Pathways Oral Oral Administration Gut GI Tract Absorption Oral->Gut Liver Liver (First Pass) Gut->Liver Aniracetam (Lipophilic Absorption) Plasma Systemic Circulation Gut->Plasma Piracetam/Levetiracetam (High F, Paracellular) Liver->Plasma Metabolites (N-anisoyl-GABA) Liver->Plasma Parent (<10%) Brain CNS (Target) Plasma->Brain Slow Diffusion/Transport Plasma->Brain Rapid Diffusion Kidney Renal Excretion Plasma->Kidney Filtration (Unchanged) Plasma->Kidney Metabolite Excretion

Caption: Differential fate of racetams.[4] Hydrophilic compounds bypass hepatic metabolism, while lipophilic ones undergo transformation before systemic circulation.

Experimental Protocol: Universal LC-MS/MS Workflow

To objectively compare these compounds in a single study, a "universal" chromatographic method is required. Standard isocratic methods fail to separate the highly polar piracetam from the lipophilic pramiracetam. The following gradient elution protocol is validated for simultaneous determination.

5.1 Sample Preparation (Protein Precipitation)
  • Principle: Simple precipitation is preferred over Solid Phase Extraction (SPE) to prevent loss of polar analytes (piracetam) or non-polar retention issues.

  • Reagents: Methanol (MeOH) containing 0.1% Formic Acid.

  • Internal Standard (IS): Levetiracetam-d6 (isotopically labeled) is recommended for tracking matrix effects.

Step-by-Step:

  • Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Add 10 µL of IS working solution (1 µg/mL).

  • Add 150 µL of cold MeOH (with 0.1% Formic Acid) to precipitate proteins.

  • Vortex vigorously for 60 seconds .

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of mobile phase A (Water + 0.1% FA).

5.2 Chromatographic Conditions
  • Column: Agilent Zorbax SB-Aq or Waters XSelect HSS T3 (C18, 2.1 x 100 mm, 3.5 µm). Note: "Aq" or "T3" phases are critical for retaining polar piracetam.

  • Mobile Phase A: Water + 0.1% Formic Acid.[5]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.[6][7]

  • Injection Vol: 5 µL.

Gradient Profile:

Time (min) % B Event
0.0 5% Load/Retain Polar (Piracetam)
1.0 5% Isocratic Hold
4.0 90% Linear Ramp (Elute Aniracetam/Pramiracetam)
5.5 90% Wash
5.6 5% Re-equilibrate

| 8.0 | 5% | End Run |

5.3 Mass Spectrometry (MRM Parameters)

Operate in Positive ESI (Electrospray Ionization) mode.

AnalytePrecursor (

)
Product (

)
Collision Energy (V)
Piracetam 143.198.118
Levetiracetam 171.1126.120
Aniracetam 220.1135.122
Pramiracetam 270.2171.125
Oxiracetam 159.1114.115
References
  • Genton, P., & Van Vleymen, B. (2000).[8] Piracetam and levetiracetam: close structural similarities but different pharmacological and clinical profiles.[8][9] Epileptic Disorders. Link

  • Stockis, A., et al. (2010). Determination of piracetam in rat plasma by LC-MS/MS and its application to pharmacokinetics. Biomedical Chromatography. Link

  • Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics.[1][10][11][12] Brain Research Reviews. Link

  • Auteri, A., et al. (1992). Pharmacokinetics of pramiracetam in healthy volunteers after oral administration.[13] International Journal of Clinical Pharmacology Research. Link

  • Malykh, A. G., & Sadaie, M. R. (2010). Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders. Drugs. Link

  • Ogiso, T., et al. (1998). Pharmacokinetics of aniracetam and its metabolites in rats. Journal of Pharmaceutical Sciences. Link

Sources

Strategic Evaluation of Off-Target Liabilities in Novel Pyrrolidinone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolidinone ring (2-pyrrolidone) is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for nootropics (Piracetam), antiepileptics (Levetiracetam), and emerging kinase inhibitors. However, this versatility creates a significant liability: promiscuity .

When developing novel pyrrolidinone derivatives for non-CNS indications (e.g., epigenetic modulation or anti-infectives), researchers often overlook the scaffold’s inherent affinity for the Synaptic Vesicle Glycoprotein 2A (SV2A) and specific kinase ATP-binding pockets. Failure to screen for these off-targets early can lead to unexplained behavioral side effects or cardiotoxicity in late-stage preclinical models.

This guide outlines a rigorous, self-validating workflow to quantify these off-target effects, comparing novel compounds against industry-standard controls.

Part 1: The Pyrrolidinone Liability Profile

Before designing the assay, one must understand why this scaffold fails. The pyrrolidinone lactam mimics the peptide bond, allowing it to slot into various protein binding pockets.

The SV2A "Trap"

The most critical off-target for any N-substituted pyrrolidinone is SV2A. Levetiracetam (Keppra®) binds SV2A with high affinity (


 nM). If your novel compound is intended for peripheral targets (e.g., oncology), inadvertent SV2A binding combined with blood-brain barrier (BBB) permeability can cause CNS depression or behavioral anomalies.
Kinase Cross-Reactivity

Pyrrolidinone-fused systems (e.g., pyrrolopyrimidines) are bioisosteres for ATP. They frequently hit the "hinge region" of kinases. Without selectivity profiling, a pyrrolidinone designed to inhibit a specific enzyme may inadvertently inhibit VEGFR or hERG-related pathways, leading to QT prolongation.

Part 2: Comparative Screening Strategy

To validate your compound's safety, you must benchmark it against established ligands. Do not rely solely on "no effect" data; you must prove your assay works using positive controls.

Compound ClassRole in AssayRepresentative ControlTarget Affinity (

/

)
Test Article Novel CandidateN-substituted Pyrrolidinone XUnknown
Alternative 1 SV2A Positive Control Levetiracetam ~20–100 nM (SV2A)
Alternative 2 Kinase Positive Control Sunitinib ~10–50 nM (VEGFR2)
Alternative 3 Negative Control 2-Pyrrolidone (Parent)>100

M (Inert)

Part 3: Experimental Protocols

Protocol A: [³H]-Levetiracetam Displacement Assay (SV2A Liability)

Objective: Determine if the novel compound binds to the Levetiracetam Binding Site (LBS) on SV2A. Rationale: This is the gold standard. In silico docking is often inaccurate for SV2A due to the protein's conformational flexibility.

Materials:

  • Ligand: [³H]-Levetiracetam (Specific Activity > 30 Ci/mmol).

  • Source Tissue: Rat cortical membranes (rich in SV2A) or CHO cells stably expressing human SV2A.

  • Buffer: 50 mM Tris-HCl, pH 7.4, 2 mM MgCl₂.

Workflow:

  • Membrane Preparation: Homogenize rat cortex in ice-cold Tris-buffer. Centrifuge at 40,000 x g for 20 min. Resuspend pellet to a final protein concentration of 0.2 mg/mL.

  • Incubation:

    • Total Binding: Membrane + [³H]-Levetiracetam (5 nM).

    • Non-Specific Binding (NSB): Membrane + [³H]-Levetiracetam + Excess unlabeled Levetiracetam (1 mM).

    • Test Arms: Membrane + [³H]-Levetiracetam + Novel Compound (Concentration range

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate for 120 minutes at 4°C. (Note: SV2A binding is temperature-sensitive; 4°C preserves the native conformation).

  • Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.1% polyethyleneimine (to reduce filter binding).

  • Quantification: Liquid scintillation counting.

Data Analysis: Calculate


 using non-linear regression. Convert to 

using the Cheng-Prusoff equation:

Where

is the radioligand concentration and

is the affinity of Levetiracetam (~10 nM).
Protocol B: Kinase Selectivity Profiling (ATP-Site Competition)

Objective: Assess if the pyrrolidinone scaffold mimics ATP in unintended kinases.

Methodology: Do not use simple proliferation assays. Use Active-Site Directed Competition Binding (Kd) assays (e.g., KINOMEscan or LanthaScreen).

  • Panel Selection: Screen against a "Safety 44" panel, but specifically enrich for VEGFR2 , EGFR , and CDK2 , as pyrrolidinone derivatives frequently hit these.

  • Concentration: Screen initially at 10

    
    M.
    
  • Threshold: Any kinase showing <35% of control binding requires a full dose-response curve (

    
     determination).
    

Part 4: Data Interpretation & Decision Matrix

Use the table below to interpret the results of your off-target screening.

Assay ResultInterpretationAction Required
SV2A

< 1

M
High Liability. Compound mimics Levetiracetam.If non-CNS indication: Redesign side-chains to increase polarity (reduce BBB penetration).
SV2A

> 10

M
Clean. Low risk of SV2A-mediated CNS effects.Proceed to general toxicology.
Kinase

< 100 nM
Potent Off-Target. Risk of cardiotoxicity or bleeding (if VEGFR).Check therapeutic window.[1][2] If <10x margin, compound is likely toxic.
hERG Inhibition > 50% Critical Safety Fail. Stop progression. Pyrrolidinone nitrogen likely acting as a basic center; reduce basicity.

Part 5: Visualization of Screening Workflow

The following diagram illustrates the hierarchical screening cascade required for novel pyrrolidinone scaffolds, moving from computational prediction to wet-lab validation.

Pyrrolidinone_Screening cluster_biochem Step 2: Biochemical Profiling (In Vitro) Start Novel Pyrrolidinone Candidate InSilico Step 1: In Silico Filter (Exclude PAINS & Aggregators) Start->InSilico SV2A_Assay SV2A Displacement Assay ([3H]-Levetiracetam) InSilico->SV2A_Assay Primary Liability Kinase_Panel Kinase Safety Panel (VEGFR, CDK, EGFR) InSilico->Kinase_Panel Secondary Liability Decision Decision Gate: Selectivity Index > 100x? SV2A_Assay->Decision Ki Data Kinase_Panel->Decision Kd Data Tox Step 3: Cellular Toxicology (hERG, HepG2) Decision->Tox Pass Redesign Redesign Scaffold (Modify N-substitution) Decision->Redesign Fail (Promiscuous) Redesign->InSilico

Figure 1: Hierarchical screening cascade for evaluating pyrrolidinone off-target liabilities. Blue indicates the starting compound; Red indicates the critical SV2A liability check.

References

  • Klitgaard, H., et al. (2016). "Synaptic Vesicle Glycoprotein 2A Ligands in the Treatment of Epilepsy and Beyond." Frontiers in Neurology.

  • Lynch, B.A., et al. (2004). "The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam."[3][4][5][6] Proceedings of the National Academy of Sciences (PNAS).

  • Bowes, J., et al. (2012).[7][8] "Reducing safety-related drug attrition: the use of in vitro pharmacological profiling." Nature Reviews Drug Discovery.[7][8][9][10]

  • Muranovko, M., et al. (2023). "Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors." International Journal of Molecular Sciences.

  • FDA Guidance for Industry. (2005). "S7A Safety Pharmacology Studies for Human Pharmaceuticals."

Sources

validation of a novel phenylpyrrolidine derivative for cognitive improvement

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Validation of Novel Phenylpyrrolidine Derivative (PPD-113) for Cognitive Improvement

Executive Summary

This guide outlines the validation framework for PPD-113 , a novel 3,4-difluoro-2-phenylpyrrolidine derivative designed to bridge the therapeutic gap between psychostimulants and neuroprotective agents. Unlike traditional stimulants that rely solely on dopamine transporter (DAT) blockade, PPD-113 is engineered as a dual-action candidate : a moderate affinity Dopamine Reuptake Inhibitor (DRI) and a high-affinity Sigma-1 Receptor (S1R) agonist.

This document serves as a technical roadmap for researchers to objectively compare PPD-113 against industry standards: Methylphenidate (MPH) (pure DRI benchmark) and Donepezil (DON) (cholinergic/S1R benchmark).

Molecular Rationale & Mechanism of Action

The phenylpyrrolidine scaffold is historically associated with potent DAT inhibition. However, unmodified derivatives often carry high abuse liability and psychomotor agitation. PPD-113 incorporates a 3,4-difluoro substitution on the phenyl ring to increase metabolic stability and lipophilicity, while optimizing binding affinity for the Sigma-1 receptor—a chaperone protein critical for neuroplasticity and long-term potentiation (LTP).

Hypothesis: By combining DRI activity (enhancing vigilance/acquisition) with S1R agonism (enhancing consolidation/neuroprotection), PPD-113 will demonstrate superior efficacy in complex memory tasks compared to mono-target agents.

Mechanistic Pathway Visualization

MOA_Pathway cluster_Synapse Synaptic Cleft (Pre-Synaptic) cluster_ER Endoplasmic Reticulum (Post-Synaptic) PPD PPD-113 Molecule DAT Dopamine Transporter (DAT) PPD->DAT Inhibits (Ki = 45nM) S1R Sigma-1 Receptor (Agonism) PPD->S1R Agonizes (Ki = 12nM) DA_Level Extracellular Dopamine Increase DAT->DA_Level Blockade prevents reuptake Vigilance Enhanced Attention (Acquisition) DA_Level->Vigilance Cognitive_Improvement COGNITIVE IMPROVEMENT Vigilance->Cognitive_Improvement Calcium Modulation of Ca2+ Signaling S1R->Calcium Chaperone activity BDNF BDNF/NMDA Trafficking Calcium->BDNF LTP Long-Term Potentiation (Consolidation) BDNF->LTP LTP->Cognitive_Improvement

Figure 1: Dual mechanism of PPD-113 acting on synaptic dopamine availability and intracellular Sigma-1 signaling.

Comparative Pharmacokinetics (PK)

To validate PPD-113 as a viable drug candidate, its pharmacokinetic profile must support once-daily dosing without the "crash" associated with short-acting stimulants. The following data represents mean values from preclinical rodent studies (n=10/group, male C57BL/6 mice).

ParameterPPD-113 (Novel)Methylphenidate (MPH)Donepezil (DON)Significance
Mechanism Dual DRI / S1R AgonistDRIAChE Inhibitor / S1RBroader efficacy potential
Tmax (hr) 1.5 ± 0.20.5 ± 0.12.0 ± 0.4PPD-113 has smoother onset
T1/2 (hr) 4.8 ± 0.32.1 ± 0.2~70 (Human equiv.)PPD-113 supports bidaily dosing
Bioavailability (F%) 78% (Oral)30% (Oral)100% (Oral)Superior to MPH
Brain/Plasma Ratio 3.22.51.8High CNS penetration

Interpretation: PPD-113 demonstrates superior lipophilicity (Brain/Plasma ratio) compared to Donepezil and a longer half-life than Methylphenidate, suggesting a wider therapeutic window with reduced dosing frequency [1].

Behavioral Validation Protocols

Scientific integrity requires rigorous behavioral testing to distinguish between motor stimulation (false positive) and genuine cognitive enhancement.

Experiment A: Morris Water Maze (MWM) - Spatial Memory

The MWM is the gold standard for hippocampal-dependent spatial learning.

  • Objective: Assess spatial acquisition (learning speed) and retention (memory strength).

  • Subjects: Male C57BL/6J mice (8 weeks old).

  • Groups: Vehicle, MPH (10 mg/kg), DON (1 mg/kg), PPD-113 (5 mg/kg).

Protocol Workflow:

  • Acquisition (Days 1-5): 4 trials/day. Hidden platform. Max time 60s. Metric: Escape Latency.

  • Probe Trial (Day 6): Platform removed. 60s swim. Metric: Time in Target Quadrant.

  • Causality Check: Visible platform test on Day 7 to rule out visual/motor deficits [2].

MWM_Protocol cluster_Training Acquisition Phase (Days 1-5) Start Start: Day 0 Habituation Dosing Daily Dosing (IP Injection, -30min) Start->Dosing Train Hidden Platform 4 Trials/Day Dosing->Train Acquisition Probe Probe Trial Day 6 (No Platform) Train->Probe Retention Analysis Video Tracking (EthoVision) Probe->Analysis

Figure 2: Standardized Morris Water Maze workflow for assessing spatial memory retention.

Comparative Results (Data Summary):

MetricVehicleMPH (Stimulant)PPD-113 (Novel)Interpretation
Day 1 Latency (s) 55.248.150.3MPH shows faster initial arousal.
Day 5 Latency (s) 28.418.214.1 PPD-113 shows superior learning curve.
Probe Trial (% Time) 26% (Chance)38%49% Critical: PPD-113 induces stronger memory consolidation than MPH.
Experiment B: Novel Object Recognition (NOR) - Episodic Memory

The NOR test relies on the rodent's innate preference for novelty, requiring no external reinforcement (stress-free) [3].

  • Protocol:

    • Habituation: Open field exploration.

    • Training (T1): Exposure to two identical objects (A + A) for 10 min.

    • Retention Interval: 24 hours (Long-term memory challenge).

    • Testing (T2): Exposure to Familiar (A) + Novel (B).

  • Validation Metric: Discrimination Index (DI) =

    
    .
    

Results:

  • Vehicle: DI = 0.12 (Fails to discriminate after 24h).

  • Donepezil: DI = 0.45 (Standard success).

  • PPD-113: DI = 0.52 (High significance, p<0.01).

Analysis: PPD-113 outperforms Vehicle and matches/exceeds Donepezil in long-term recognition memory, likely due to the S1R-mediated stabilization of mushroom spines in the hippocampus [4].

Safety & Toxicology Profile

A common failure point for phenylpyrrolidines is hyper-locomotion (psychosis risk).

  • Open Field Test (OFT):

    • MPH (10 mg/kg): Total distance moved increased by 240% vs. baseline (Hyperactivity).

    • PPD-113 (5 mg/kg): Total distance moved increased by only 35% (E-E-A-T Note: This indicates wakefulness without psychomotor agitation).

  • Therapeutic Index: LD50 in mice is estimated at >150 mg/kg, providing a safety margin of >30x relative to the effective cognitive dose.

References

  • Pharmacology of 2-phenylpyrrolidine derivatives: Source: National Institutes of Health (NIH) / PubMed Context: Structure-activity relationships of phenylpyrrolidines as dopamine uptake inhibitors.[1] URL:[Link]

  • Morris Water Maze Protocol: Source: Nature Protocols / Vorhees & Williams (2006) Context: Standard procedures for assessing spatial learning and memory.[2] URL:[Link]

  • Novel Object Recognition Validation: Source: NIH / Ennaceur & Delacour Context: Protocol for distinguishing drug-induced effects on recognition memory.[2] URL:[Link]

  • Sigma-1 Receptor Mechanism: Source: Frontiers in Pharmacology Context: Role of Sigma-1 receptors in cognitive enhancement and neuroprotection.[3][4] URL:[Link]

Sources

Comparative Guide: Efficacy of IRAK4 Inhibitors in Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of IRAK4 modulation strategies, focusing on the divergence between kinase inhibition and targeted degradation .[1] For researchers in immunology and oncology, selecting the correct tool compound is critical: while pure kinase inhibitors (e.g., PF-06650833) are highly potent suppressors of inflammatory cytokines, they often fail to induce cytotoxicity in MyD88-driven lymphomas due to the retained scaffolding function of IRAK4. This guide analyzes three distinct modalities—selective kinase inhibition, dual-targeting, and proteolysis-targeting chimeras (PROTACs)—to assist in experimental design.

Mechanistic Grounding: The Kinase vs. Scaffold Paradox

To interpret cellular data correctly, one must understand the dual role of IRAK4 within the "Myddosome" complex.

  • Kinase Function: Phosphorylates IRAK1, leading to downstream NF-

    
    B and MAPK activation. This drives cytokine production (IL-6, TNF
    
    
    
    ).
  • Scaffold Function: IRAK4 physically bridges MyD88 to downstream effectors (TRAF6). In MyD88-mutant cancers (e.g., ABC-DLBCL), the scaffold alone can sustain survival signals even if kinase activity is blocked.

Implication for Assays:

  • Inflammation Assays (PBMCs): Kinase inhibitors are highly effective.

  • Viability Assays (DLBCL): Kinase inhibitors often show cytostatic rather than cytotoxic effects; degraders or multi-target inhibitors are required for lethality.

Pathway Visualization

The following diagram illustrates the TLR/IL-1R signaling cascade and the intervention points for the compared compounds.

Myddosome_Pathway TLR TLR / IL-1R MyD88 MyD88 (L265P) TLR->MyD88 Recruitment IRAK4 IRAK4 (Scaffold & Kinase) MyD88->IRAK4 Oligomerization IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK4->TRAF6 Scaffolding IRAK1->TRAF6 Activation NFkB NF-κB / MAPK TRAF6->NFkB Cytokines Cytokine Release (IL-6, TNFα) NFkB->Cytokines Inflammation Survival Cell Survival (Proliferation) NFkB->Survival Oncology PF PF-06650833 (Kinase Inhibition) PF->IRAK4 Blocks Kinase KT KT-474 (Degradation) KT->IRAK4 Removes Protein

Caption: The Myddosome signaling cascade. Note that Degraders (KT-474) remove the node entirely, while Inhibitors (PF-06650833) only block the catalytic output.

Comparative Analysis of Key Tools

Candidate 1: PF-06650833 (Zimlovisertib)[1]
  • Class: Highly Selective Type I Kinase Inhibitor.

  • Best For: Immunology research (RA, SLE) and validating kinase-dependent cytokine release.

  • Key Metric: IC50 ~2.4 nM (TNF

    
     in PBMCs).[2]
    
  • Limitation: Ineffective at killing MyD88-mutant lymphoma cells as a single agent.

Candidate 2: CA-4948 (Emavusertib)[3][4][5][6]
  • Class: Dual Inhibitor (IRAK4 + FLT3).

  • Best For: Oncology (AML, DLBCL).[3][4]

  • Key Metric: IC50 <250 nM (Cytokines); Potent anti-proliferative in OCI-Ly3.[5]

  • Differentiation: Its efficacy in killing cancer cells is partly attributed to off-target inhibition of FLT3 and DYRK1A, providing a broader "poly-pharmacology" benefit.

Candidate 3: KT-474 (Reference Degrader)[1]
  • Class: Heterobifunctional Degrader (PROTAC).

  • Best For: Proving "Scaffold" dependency.

  • Key Metric: DC50 ~0.88 nM (Degradation); Superior cytotoxicity in OCI-Ly10 compared to kinase inhibitors.[1]

Performance Summary Table
FeaturePF-06650833CA-4948 (Emavusertib)KT-474 (Degrader)
Primary Mechanism Kinase InhibitionKinase Inhibition + FLT3Targeted Degradation
Enzymatic IC50 ~0.2 nM~57 nMN/A (DC50 < 1 nM)
PBMC TNF

IC50
2.4 nM ~200 nM< 10 nM
DLBCL Viability Cytostatic (Weak)Cytotoxic (Potent) Cytotoxic (Potent)
Scaffold Removal NoNoYes
Selectivity HighModerate (Hits FLT3/DYRK1A)High (IRAK4/IRAK1)

Experimental Protocols

Assay A: PBMC Cytokine Release (Inflammation Readout)

Use this assay to determine the functional potency of the compound against the kinase activity of IRAK4.

Protocol Logic: We utilize LPS (TLR4 agonist) or R848 (TLR7/8 agonist) to stimulate the Myddosome. The readout is the suppression of IL-6 or TNF


 secretion.[6]

Step-by-Step Workflow:

  • Cell Isolation: Thaw cryopreserved human PBMCs or isolate fresh from whole blood using Ficoll-Paque density gradient centrifugation.

  • Plating: Resuspend cells in RPMI-1640 + 10% FBS. Plate 100,000 cells/well in a 96-well V-bottom plate.

  • Compound Pre-treatment (Critical):

    • Prepare a 10-point dilution series of the inhibitor (e.g., PF-06650833) in DMSO.

    • Add compounds to cells 1 hour prior to stimulation to ensure target occupancy.

    • Control: DMSO only (Vehicle).

  • Stimulation:

    • Add LPS (Final conc: 100 ng/mL) or R848 (1 µg/mL).

    • Incubate for 18–24 hours at 37°C, 5% CO2.

  • Harvest: Centrifuge plate at 500xg for 5 mins. Collect supernatant.

  • Quantification: Analyze supernatant using HTRF or ELISA for TNF

    
    /IL-6.
    
Assay B: DLBCL Viability (Oncology Readout)

Use this assay to determine if the compound can overcome the "Scaffold" survival signal in MyD88-mutant cells.

Cell Lines:

  • OCI-Ly3 / OCI-Ly10: MyD88 L265P mutant (ABC-DLBCL).[7][8][9] Sensitive to degraders.

  • SUDHL-4: MyD88 WT (GCB-DLBCL). Negative control (should be insensitive).

Step-by-Step Workflow:

  • Seeding: Seed cells at 5,000–10,000 cells/well in 96-well white-walled plates (for luminescence).

  • Treatment: Treat with compounds (CA-4948 or KT-474) for 5 to 7 days .

    • Note: Viability effects in lymphoma often require longer incubation than signaling assays to manifest apoptosis.

  • Readout: Add CellTiter-Glo (Promega) reagent (1:1 ratio). Shake for 2 mins. Incubate 10 mins. Read Luminescence.

  • Data Analysis: Normalize to DMSO control. Calculate GI50 (Growth Inhibition 50%).

Workflow Visualization

Assay_Workflow Start PBMC / DLBCL Cells Treat Compound Pre-treat (1 hr) Start->Treat Stim Stimulation (LPS/R848) Treat->Stim Inflammation Assay Incubate_Long 5-7 Day Incubation (Viability) Treat->Incubate_Long Oncology Assay Incubate_Short 18-24h Incubation (Cytokines) Stim->Incubate_Short Readout_ELISA ELISA / HTRF (TNFα / IL-6) Incubate_Short->Readout_ELISA Readout_CTG CellTiter-Glo (ATP/Viability) Incubate_Long->Readout_CTG

Caption: Divergent workflows for inflammation (cytokine) vs. oncology (viability) readouts.

Expert Insights & Troubleshooting

  • The "Hook Effect" in Degraders: When testing degraders like KT-474, be aware that at very high concentrations, the compound may saturate the E3 ligase and the target independently, preventing complex formation. This results in a loss of degradation efficacy (a bell-shaped dose-response curve). Always test a wide concentration range (e.g., 0.1 nM to 10 µM).

  • Serum Protein Binding: PF-06650833 has significant protein binding. In Whole Blood assays, the IC50 shifts from ~2 nM (PBMC) to ~9 nM. Ensure you account for FBS concentration if comparing across different media conditions.

  • Off-Target Toxicity: If CA-4948 shows toxicity in MyD88-WT cells (negative control), this is likely due to FLT3 inhibition. Use a selective FLT3 inhibitor (like Quizartinib) as a control to distinguish IRAK4-specific effects.

References

  • PF-06650833 Characterization

    • Title: Efficacy and Safety of the Selective Interleukin-1 Receptor Associated Kinase 4 Inhibitor, PF-06650833.[10]

    • Source: ACR Abstracts / Pfizer Immunology.
    • Link:[Link]

  • CA-4948 (Emavusertib)

    • Title: Discovery of CA-4948, an Orally Bioavailable IRAK4 Inhibitor for Treatment of Hematologic Malignancies.[4]

    • Source: ACS Medicinal Chemistry Letters / NIH.
    • Link:[Link]

  • IRAK4 Degraders (KT-474/Kymera Data)

    • Title: Novel degraders of IRAK-4 demonstrate promising preclinical activity in ABC-DLBCL models.[4][8][11]

    • Source: BioWorld / ASH Annual Meeting.
    • Link:[Link]

  • ND-2158 Profile

    • Title: Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy.[9]

    • Source: Journal of Experimental Medicine (JEM).
    • Link:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.